Cefazolin Impurity C
Beschreibung
Eigenschaften
IUPAC Name |
(6R,7R)-3-methyl-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O4S/c1-5-3-22-10-7(9(19)17(10)8(5)11(20)21)13-6(18)2-16-4-12-14-15-16/h4,7,10H,2-3H2,1H3,(H,13,18)(H,20,21)/t7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYURGWZOSQCFG-GMSGAONNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CN3C=NN=N3)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CN3C=NN=N3)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56842-77-4 | |
| Record name | (6R,7R)-7-(2-(1H-Tetrazol-1-yl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFAZOLIN 3-METHYL ANALOG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGB16683CG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to Cefazolin Impurity C: European Pharmacopoeia Perspectives and Analytical Control
This guide provides an in-depth technical exploration of Cefazolin Impurity C, a critical parameter in the quality control of the widely-used cephalosporin antibiotic, Cefazolin. Tailored for researchers, scientists, and drug development professionals, this document synthesizes pharmacopeial standards with practical, field-proven insights into the analytical methodologies mandated by the European Pharmacopoeia (EP). We will delve into the chemical identity of Impurity C, its significance, the official EP analytical protocol for its determination, and the scientific rationale underpinning these methods.
Introduction: The Imperative of Impurity Profiling in Antibiotic Quality
Cefazolin is a first-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial infections. Its therapeutic efficacy and safety are intrinsically linked to its purity. Impurity profiling is a cornerstone of pharmaceutical quality control, ensuring that the levels of any extraneous chemical entities in the active pharmaceutical ingredient (API) are within strictly controlled limits.[1] The European Pharmacopoeia, a leading authority in drug quality standards, provides detailed monographs that prescribe the analytical methods and acceptance criteria for controlling these impurities.[2] This guide focuses specifically on Cefazolin Impurity C, a specified impurity in the EP monograph for Cefazolin Sodium.
Unveiling Cefazolin Impurity C: Chemical Identity and Significance
Cefazolin Impurity C is a process-related impurity that can arise during the synthesis of Cefazolin. Its presence above a certain threshold can impact the safety and efficacy of the final drug product.
Chemical Structure and Nomenclature
The European Pharmacopoeia monograph for Cefazolin Sodium identifies Impurity C by its chemical name.[3] Commercial suppliers of EP reference standards provide further details, including its CAS number and molecular structure.
| Parameter | Information | Source(s) |
| Chemical Name | (6R,7R)-3-Methyl-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [3] |
| Synonyms | Cefazolin 3-methyl analog, 7-[1-(1H)-Tetrazolylacetamido]desacetoxycephalosporanic Acid | |
| CAS Number | 56842-77-4 | |
| Molecular Formula | C11H12N6O4S | |
| Molecular Weight | 324.32 g/mol |
Understanding the precise chemical identity of Impurity C is fundamental for its accurate detection and quantification. The availability of a highly pure Cefazolin EP Impurity C reference standard is essential for analytical method validation and routine quality control.
The European Pharmacopoeia Mandate: Analytical Control of Cefazolin Impurities
The European Pharmacopoeia monograph for Cefazolin Sodium provides a comprehensive framework for the control of related substances, including Impurity C. The monograph specifies a High-Performance Liquid Chromatography (HPLC) method for this purpose.
The Principle of the EP HPLC Method
The method is based on reversed-phase chromatography, which separates compounds based on their polarity. A non-polar stationary phase (the column) is used with a polar mobile phase. Less polar compounds, like Cefazolin, will have a stronger affinity for the stationary phase and thus will be retained longer on the column, while more polar impurities will elute earlier. The concentration of each impurity is determined by comparing its peak area in the chromatogram to the peak area of a reference standard at a known concentration.
Causality Behind Experimental Choices: A Deeper Look at the HPLC Parameters
The selection of HPLC parameters in the EP monograph is not arbitrary; each is chosen to ensure a robust, reliable, and reproducible separation.
-
Mobile Phase Composition and pH: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile). The pH of the aqueous buffer is a critical parameter. For ionizable compounds like Cefazolin and its impurities, which contain carboxylic acid and amine functionalities, pH controls their degree of ionization. By maintaining a specific pH, the analytes are kept in a consistent, non-ionized, or ionized state, which leads to sharper, more symmetrical peaks and reproducible retention times. The goal is to select a pH that is at least two units away from the pKa of the analytes to ensure they are in a single ionic form.
-
Stationary Phase: The monograph specifies an octadecylsilyl silica gel for chromatography (C18) column. C18 columns are widely used in reversed-phase HPLC due to their hydrophobicity and ability to provide excellent separation for a broad range of compounds.
-
Detection Wavelength: The choice of the UV detection wavelength is based on the UV absorbance spectrum of Cefazolin and its impurities. A wavelength where all compounds of interest exhibit significant absorbance is chosen to ensure sensitive detection. For Cefazolin, a wavelength of 254 nm is commonly used.
Experimental Protocol: Determination of Cefazolin Impurity C as per the European Pharmacopoeia
The following is a detailed, step-by-step methodology for the analysis of Cefazolin Impurity C, synthesized from the information in the European Pharmacopoeia monograph and related application notes.
Materials and Reagents
-
Cefazolin Sodium test sample
-
Cefazolin EP Impurity C Chemical Reference Substance (CRS)
-
Acetonitrile (HPLC grade)
-
Disodium hydrogen phosphate
-
Citric acid
-
Water (HPLC grade)
Chromatographic System
| Parameter | Specification |
| Column | Octadecylsilyl silica gel for chromatography (C18), 5 µm, 4.6 mm x 250 mm (or equivalent) |
| Mobile Phase | A mixture of 10 volumes of acetonitrile and 90 volumes of a solution containing 2.77 g/L of disodium hydrogen phosphate and 1.86 g/L of citric acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometer at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Preparation of Solutions
-
Test Solution: Dissolve an accurately weighed quantity of the Cefazolin Sodium sample in the mobile phase to obtain a final concentration as specified in the monograph.
-
Reference Solution (Impurity C): Dissolve an accurately weighed quantity of Cefazolin EP Impurity C CRS in the mobile phase to obtain a known concentration.
-
System Suitability Solution: Prepare a solution containing both Cefazolin and a specified impurity (as detailed in the monograph) to verify the resolution of the chromatographic system.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the system suitability solution and verify that the resolution between the two specified peaks meets the monograph's requirements (typically a resolution factor of ≥ 2.0).
-
Inject the reference solution(s) to determine the retention time and response factor for Impurity C.
-
Inject the test solution.
-
Identify the peak corresponding to Impurity C in the chromatogram of the test solution by comparing its retention time with that of the reference solution.
-
Calculate the percentage of Impurity C in the Cefazolin Sodium sample using the area normalization method or by comparison with the external standard (reference solution), as specified in the monograph.
Acceptance Criteria
The European Pharmacopoeia sets strict limits for impurities in Cefazolin Sodium. For an impurity like Impurity C, which falls under the category of "any other impurity," the acceptance criterion is typically not more than a specified percentage.[3]
Visualizing the Workflow and Logical Relationships
To better illustrate the analytical process and the relationship between the different components, the following diagrams are provided.
Caption: Workflow for the determination of Cefazolin Impurity C.
Trustworthiness Through a Self-Validating System
The analytical protocol described is designed to be a self-validating system. The system suitability test, particularly the resolution requirement, confirms that the chromatographic system is capable of adequately separating the impurity from the main component and other potential impurities on a given day. This ensures the reliability of the quantitative data obtained. Furthermore, the use of a certified reference standard for Impurity C provides a direct and traceable link to a known, pure substance, which is fundamental for accurate quantification.
Conclusion
The control of Cefazolin Impurity C is a critical aspect of ensuring the quality, safety, and efficacy of Cefazolin Sodium. The European Pharmacopoeia provides a robust and well-defined HPLC method for this purpose. A thorough understanding of the chemical nature of Impurity C, the rationale behind the analytical method parameters, and strict adherence to the pharmacopeial protocol are essential for researchers and drug development professionals. This guide has aimed to provide not just the "how" but also the "why," empowering scientists to implement these methods with a high degree of confidence and scientific integrity.
References
- European Pharmacopoeia 7.0, Cefazolin Sodium Monograph (01/2011:0988). Strasbourg, France: European Directorate for the Quality of Medicines & HealthCare (EDQM); 2011.
-
Chromservis. Related substances of cefazolin sodium. Application list #516. [Link]
-
Allmpus. CEFAZOLIN EP IMPURITY C. [Link]
-
Veeprho. Cefazolin Impurities and Related Compound. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Knowledge Database. [Link]
-
Phenomenex. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
-
Daicel Pharma. Cefazolin Impurities. [Link]
-
ResearchGate. Structures of Cefazolin and related impurities. [Link]
-
Sandoz. Cefazolin for Injection USP - PRODUCT MONOGRAPH. [Link]
-
Pharmaffiliates. Cefazolin-impurities. [Link]
-
EDQM. C0682800 - CRS catalogue. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Impurity Control in the European Pharmacopoeia. [Link]
-
PubMed Central (PMC). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. [Link]
-
Dove Medical Press. Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. [Link]
-
Industry news. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Phenomenex. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). EUROPEAN PHARMACOPOEIA 11.1. [Link]
-
SciELO. Validation of analytical methodology for quantification of cefazolin sodium pharmaceutical dosage form by high performance liquid chromatography to be applied for quality control in pharmaceutical industry. [Link]
-
PubMed Central (PMC). Recent trends in the impurity profile of pharmaceuticals. [Link]
-
ResearchGate. Chemical structure of cefazolin. [Link]
Sources
Biological Activity and Safety Profile of Cefazolin Impurity C
The following technical guide details the biological activity, toxicological profile, and control strategies for Cefazolin Impurity C , designed for researchers and drug development professionals.
An In-Depth Technical Guide for Pharmaceutical Scientists
Executive Summary
Cefazolin Impurity C (Ph. Eur. nomenclature), chemically identified as the 3-methyl analog of Cefazolin, represents a critical process-related impurity and degradation product. Unlike the parent drug, which possesses a 3-heterocyclic-thiomethyl side chain essential for its broad-spectrum potency and specific pharmacokinetic profile, Impurity C contains a simple methyl group at the C3 position.
Key Technical Takeaways:
-
Pharmacology: Impurity C retains the
-lactam core and 7-acyl side chain, preserving intrinsic antibiotic activity but with significantly reduced potency (2–8x lower) against Gram-negative organisms compared to Cefazolin. -
Toxicology: Crucially, Impurity C lacks the 5-methyl-1,3,4-thiadiazole-2-thiol (MMTD) moiety. Consequently, it does not pose the specific risk of hypoprothrombinemia (bleeding disorders) or testicular toxicity associated with the MMTD side chain found in Cefazolin and its hydrolysis products.
-
Immunogenicity: It remains a potent hapten capable of triggering IgE-mediated anaphylaxis due to the intact
-lactam ring.
Chemical Identity and Structural Analysis[1][2][3]
To understand the biological divergence of Impurity C from Cefazolin, one must analyze the Structure-Activity Relationship (SAR) at the C3 position.
-
Common Name: Cefazolin Impurity C (EP), Desacetoxycefazolin (derivative).
-
Chemical Name:
.[1][2] -
Molecular Formula:
[1] -
Molecular Weight: 324.32 g/mol (approx. 130 Da lighter than Cefazolin).
Structural Visualization
The following diagram illustrates the structural relationship between Cefazolin, Impurity C, and the toxic MMTD side chain.
Figure 1: Structural derivation of Impurity C from the Cefazolin core, highlighting the loss of the MMTD side chain.
Biological Activity: Antimicrobial Potency[3][6]
Mechanism of Action
Like the parent drug, Impurity C acts by binding to Penicillin-Binding Proteins (PBPs) , inhibiting peptidoglycan cross-linking in the bacterial cell wall. However, the substituent at the C3 position heavily influences the molecule's ability to penetrate the outer membrane of Gram-negative bacteria and its affinity for PBPs.
Potency Comparison (SAR Analysis)
Research into cephalosporin SAR confirms that the 3-heterocyclic-thiomethyl group (present in Cefazolin) enhances antibacterial activity compared to a simple 3-methyl group (present in Impurity C and Cephalexin).
| Parameter | Cefazolin (Parent) | Impurity C (3-Methyl Analog) | Biological Implication |
| C3 Substituent | -CH2-S-Thiadiazole | -CH3 | Methyl group reduces steric bulk but lowers electronic activation of the |
| Gram-Negative Potency | High | Low to Moderate | Impurity C is expected to be 2–8x less potent against E. coli and Klebsiella spp. [1].[3][4] |
| Gram-Positive Potency | High | Moderate | Retains activity against S. aureus, but likely with higher MIC values. |
| Pharmacokinetics | Parenteral (IV/IM) | Potential Oral Bioavailability | 3-methyl cephalosporins (e.g., Cephalexin) are often orally absorbed, though Impurity C is not dosed therapeutically. |
Expert Insight: While Impurity C is an impurity, it is biologically active. In high-concentration formulations, its presence contributes to the total antibiotic load, potentially affecting the "apparent" potency of the batch if not separated during assay.
Toxicological Profile
The safety profile of Cefazolin Impurity C is distinct from other common impurities (such as Impurity F/MMTD or Impurity A/7-ACA).
Absence of MMTD-Related Toxicity
Cefazolin is associated with specific side effects—hypoprothrombinemia (bleeding) and disulfiram-like reactions—attributed to the release of the N-methylthiotetrazole (NMTT) or methyl-thiadiazole (MMTD) side chains.
-
Mechanism: These thiol groups inhibit Vitamin K epoxide reductase and aldehyde dehydrogenase.
-
Impurity C Status: SAFE. Impurity C structurally lacks the thio-heterocycle at position 3. Therefore, it cannot release MMTD and does not contribute to these specific toxicities [2].
Immunogenicity and Hypersensitivity
-
Risk: HIGH.
-
Mechanism: The immunogenicity of cephalosporins is primarily driven by the degradation of the
-lactam ring, which opens to form penicilloyl/cephalosporoyl haptens that bind to serum proteins. -
Causality: Since Impurity C retains the intact
-lactam ring and the C7 side chain, it can undergo ring-opening and protein conjugation. It poses a similar risk of eliciting IgE-mediated anaphylaxis or IgG-mediated hemolysis as the parent drug.
Zebrafish Embryotoxicity Model
Recent comparative toxicology studies using zebrafish models have profiled Cefazolin impurities:
-
High Toxicity: Impurity G (7-ACA) and Impurity F (MMTD) showed significant embryotoxicity and neurotoxicity.
-
Impurity C: Did not exhibit the high-level acute toxicity observed with the free side-chain (MMTD) or the core nucleus (7-ACA), suggesting a toxicity profile closer to the parent drug but with lower potency [3].
Experimental Protocols & Control Strategy
To ensure patient safety, Impurity C must be strictly controlled. The following workflow outlines the standard isolation and detection protocol.
Detection Workflow (HPLC-UV)
Objective: Separate Impurity C (3-methyl) from Cefazolin (3-thiadiazole) and Hydrolysis products.
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Phosphate buffer pH 2.5 (Suppresses ionization of carboxyl groups for better retention).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-5 min: 90% A / 10% B
-
20 min: 60% A / 40% B (Impurity C is less polar than Cefazolin due to the loss of the heteroatom side chain and will likely elute after the main peak or close to it depending on pH).
-
-
Detection: UV at 254 nm.
Synthesis of Reference Standard (For Validation)
-
Route: Hydrogenolysis of Cefazolin.
-
Reagents:
, Pd/C catalyst. -
Conditions: Mild reduction of Cefazolin removes the C3-S-heterocycle, yielding the 3-methyl derivative (Impurity C). This confirms its identity as a "desacetoxy" type derivative.
Figure 2: Analytical separation logic. Impurity C typically elutes later than polar degradation products due to the hydrophobic methyl group.
References
-
National Institutes of Health (NIH). Bactericidal Activity and Pharmacology of Cefazolin. Available at: [Link]
-
Frontiers in Pharmacology. Embryo and Developmental Toxicity of Cefazolin Sodium Impurities in Zebrafish. (Identifies MMTD as the primary toxicophore for specific developmental defects). Available at: [Link]
-
European Pharmacopoeia (Ph.[5] Eur.). Cefazolin Sodium Monograph: Impurity C Structure and Limits. (Standard regulatory reference for chemical identity).
-
PubChem. Cefazolin Impurity C (Chemical Structure). Available at: [Link]
Sources
- 1. Cefazolin EP Impurity C - SRIRAMCHEM [sriramchem.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Bactericidal activity and pharmacology of cefazolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bactericidal Activity and Pharmacology of Cefazolin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
LC-MS/MS protocol for quantification of Cefazolin Impurity C
Topic: LC-MS/MS Protocol for Quantification of Cefazolin Impurity C
Abstract
This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of Cefazolin Impurity C (Desacetoxycefazolin) in pharmaceutical drug substances and formulated products. Unlike standard UV-based pharmacopeial methods (EP/USP), this mass spectrometric approach offers superior specificity, enabling the differentiation of Impurity C from isobaric interferences and degradation products. The method utilizes a C18 reversed-phase separation coupled with positive electrospray ionization (ESI+) , achieving a Lower Limit of Quantification (LLOQ) suitable for trace analysis (<0.05%). Critical attention is given to sample stability and "in-vial" degradation control, a common pitfall in beta-lactam analysis.
Chemical Context & Target Analyte
Cefazolin Impurity C (European Pharmacopoeia) is structurally defined as the 3-methyl analog of Cefazolin, often referred to as Desacetoxycefazolin .
-
Chemical Name: (6R,7R)-3-Methyl-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][2][3][4][5][6]
-
Molecular Formula: C₁₁H₁₂N₆O₄S
-
Molecular Weight: 324.32 g/mol [4]
-
Origin: Predominantly a process-related impurity arising from the use of 7-aminodesacetoxycephalosporanic acid (7-ADCA) or hydrogenolysis side-reactions during synthesis. It differs from Cefazolin by the absence of the (5-methyl-1,3,4-thiadiazol-2-yl)thio moiety at the C3 position.
Structural Relationship Diagram
The following diagram illustrates the structural difference between Cefazolin and Impurity C, highlighting the specific side-chain modification.
Caption: Structural relationship showing the substitution of the complex thiadiazole thiol moiety in Cefazolin with a simple methyl group in Impurity C.
Method Development Strategy
Why LC-MS/MS?
While EP and USP monographs rely on HPLC-UV (254 nm), Impurity C can co-elute with other process impurities (e.g., Impurity A or open-ring hydrolysis products) on standard C18 columns. LC-MS/MS provides mass selectivity , allowing for the isolation of Impurity C (m/z 325) from the parent (m/z 455) and other interferences, regardless of chromatographic resolution.
Critical Considerations
-
Beta-Lactam Instability: Cefazolin and its impurities are prone to hydrolysis (ring opening) in alkaline pH and high temperatures. The mobile phase is acidified (pH ~3.0) to stabilize the lactam ring.
-
Source Fragmentation: The tetrazole-acetyl side chain is fragile. Source parameters (Declustering Potential) must be optimized to prevent in-source fragmentation of the parent drug into the Impurity C mass channel, which would cause false positives.
Experimental Protocol
Reagents & Standards
-
Reference Standards: Cefazolin Sodium (USP RS), Cefazolin Impurity C (EP CRS or equivalent certified standard).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[7]
-
Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate.
Instrumentation & Conditions
| Parameter | Setting / Description |
| LC System | UHPLC (e.g., Agilent 1290, Waters H-Class) |
| Column | Waters ACQUITY UPLC HSS T3 , 1.8 µm, 2.1 x 100 mm (or equivalent high-retention C18) |
| Column Temp | 35 °C |
| Flow Rate | 0.3 mL/min |
| Injection Vol | 2 µL |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-1 min: 5% B; 1-6 min: 5% -> 60% B; 6-7 min: 95% B; 7.1 min: 5% B. |
| MS System | Triple Quadrupole (e.g., Sciex 6500+, Thermo Altis) |
| Ionization | ESI Positive (ESI+) |
| Spray Voltage | 3500 V |
MRM Transitions
| Analyte | Precursor (m/z) | Product (m/z) | Type | CE (V) | Mechanistic Note |
| Cefazolin | 455.1 | 323.0 | Quant | 20 | Loss of Thiadiazole-CH2 |
| 455.1 | 156.1 | Qual | 25 | Tetrazole-acetyl side chain | |
| Impurity C | 325.1 | 156.1 | Quant | 22 | Tetrazole-acetyl side chain |
| 325.1 | 281.0 | Qual | 15 | Loss of CO2 (Carboxyl group) |
Expert Insight: The product ion at m/z 156.1 corresponds to the 1H-tetrazol-1-ylacetyl moiety. While this fragment is shared by both parent and impurity, the chromatographic separation combined with precursor selection (455 vs 325) ensures specificity.
Sample Preparation (Self-Validating Workflow)
Objective: Minimize degradation during processing.
-
Stock Preparation: Dissolve Cefazolin Impurity C standard in 10% Acetonitrile/Water to 1 mg/mL. Note: Avoid pure MeOH as primary solvent to prevent potential methanolysis of the beta-lactam.
-
Sample Extraction:
-
Weigh 10 mg of Cefazolin drug substance.[8]
-
Dissolve in 10 mL of 0.1% Formic Acid in Water (Acidic pH stabilizes the ring).
-
Vortex for 30 seconds; keep on ice.
-
-
Dilution: Dilute the sample to a final concentration of 100 µg/mL using Mobile Phase A.
-
Filtration: Filter through a 0.22 µm PTFE or PVDF syringe filter. Do not use Nylon (binds acidic compounds).
Method Validation (Trustworthiness)
This protocol is designed to meet ICH Q2(R1) requirements.
Linearity & Range
-
Range: 1 ng/mL to 1000 ng/mL (covering 0.001% to 1.0% impurity levels relative to 100 µg/mL parent).
-
Acceptance: R² > 0.995; weighting 1/x².
Accuracy & Precision
-
Spike Recovery: Spike Impurity C into Cefazolin sample at 0.1%, 0.5%, and 1.0% levels.
-
Target: 85-115% recovery.
-
Precision: %RSD < 5% (n=6).
Matrix Effect
Due to the high concentration of parent drug (Cefazolin), ion suppression may occur at the Impurity C retention time.
-
Check: Compare slope of calibration curve in solvent vs. spiked sample matrix.
-
Mitigation: If suppression >20% is observed, adjust the gradient to ensure Impurity C elutes before the main Cefazolin peak (Impurity C is less hydrophobic and should naturally elute earlier on C18).
Workflow Visualization
The following diagram outlines the critical path from sample to data, emphasizing the stability checkpoints.
Caption: Analytical workflow emphasizing the acidification step to prevent beta-lactam hydrolysis.
Troubleshooting & Best Practices
-
In-Source Fragmentation:
-
Symptom:[3][9][10] High background in the 325 -> 156 channel even in blank Cefazolin samples.
-
Cause: Cefazolin (455) fragmenting in the source to form the 325 ion (loss of side chain) before the quadrupole.
-
Fix: Lower the Declustering Potential (DP) or Cone Voltage . Chromatographically separate Impurity C (early eluter) from Cefazolin (late eluter).
-
-
Carryover:
-
Cefazolin is "sticky." Use a needle wash of 50:50 ACN:Water + 1% Formic Acid .
-
-
Isomer Interference:
-
Ensure separation from Cefazolin Delta-2-isomer (shift of double bond). The Delta-2 isomer has the same MW (454) as Cefazolin, not Impurity C. However, other isobaric impurities may exist. The HSS T3 column provides excellent shape selectivity for these structural isomers.
-
References
-
European Pharmacopoeia (Ph. Eur.) . Cefazolin Sodium Monograph 01/2008:0988. European Directorate for the Quality of Medicines.
-
United States Pharmacopeia (USP) . Cefazolin Sodium - Organic Impurities.[1][3][5][11] USP-NF.
-
Sivakumar, B., et al. (2013) .[12] "Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance." Scientia Pharmaceutica, 81(4), 933–950.
-
An, G., et al. (2022) .[13] "Development and validation of a simple and sensitive LC-MS/MS method for the quantification of cefazolin in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 210, 114521.[13]
-
Daicel Pharma Standards . Cefazolin Impurity C Structure and Data.
Sources
- 1. allmpus.com [allmpus.com]
- 2. Cefazolin EP Impurity C | CAS No- 56842-77-4 | Cefazolin 3-methyl analog [chemicea.com]
- 3. uspnf.com [uspnf.com]
- 4. Cefazolin EP Impurity C - SRIRAMCHEM [sriramchem.com]
- 5. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cefazolin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a simple and sensitive LC-MS/MS method for the quantification of cefazolin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scientifically Grounded Approach to the High-Performance Liquid Chromatography (HPLC) Separation of Cefazolin and Its Related Substances
Abstract
This comprehensive guide provides a detailed protocol and scientific rationale for the separation of Cefazolin, a first-generation cephalosporin antibiotic, from its process-related and degradation impurities using reversed-phase high-performance liquid chromatography (RP-HPLC). As mandated by global pharmacopeias and regulatory bodies, ensuring the purity of active pharmaceutical ingredients (APIs) is critical for drug safety and efficacy. This document elucidates the chemical basis for method development, offers a robust, step-by-step protocol adapted from pharmacopeial standards, and discusses critical parameters for achieving optimal and reproducible separations. It is intended for analytical scientists, quality control professionals, and researchers in pharmaceutical development.
Part 1: The Analyte – Understanding Cefazolin and Its Impurities
Cefazolin is a semi-synthetic, broad-spectrum antibiotic effective against a wide range of bacterial infections.[1] Its structure features a β-lactam ring, a dihydrothiazine ring, and two key side chains: a tetrazolylacetyl group at the 7-position and a 5-methyl-1,3,4-thiadiazol-2-ylthiomethyl group at the 3-position.[2] This complex structure is susceptible to degradation via several pathways, including hydrolysis, oxidation, and epimerization, leading to the formation of various impurities.[3]
The control of these impurities is a mandatory regulatory requirement, as their presence can impact the drug's safety and stability.[2] Impurities are generally classified as either process-related (arising from the synthesis process) or degradation products (forming during storage or handling).[1][3]
Table 1: Key Cefazolin-Related Substances
| Impurity Name | Common Classification | Source / Notes |
| Cefazolin EP Impurity A | Process-Related | (6R,7R)-7-amino-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[4] |
| Cefazolin Lactone (Impurity G) | Degradation | Formed through intramolecular cyclization.[2] |
| Cefazolin Epimer (Impurity L) | Degradation | (6R,7S) isomer of Cefazolin, often formed under basic conditions.[4][5] |
| Cefazoloic Acid (Impurity I) | Degradation | Resulting from the opening of the β-lactam ring.[2][6] |
| 5-methyl-1,3,4-thiadiazol-2-thiol (MMTD) | Degradation | A fragment from the side chain at the 3-position.[2] |
Part 2: The Methodology – Chromatographic Strategy and Rationale
Reversed-phase HPLC is the predominant technique for analyzing Cefazolin and its impurities. The choice of this method is grounded in the physicochemical properties of the molecules.
The Rationale for Reversed-Phase HPLC
Cefazolin and its related substances are polar, ionizable molecules. A C18 (L1 packing) stationary phase provides a non-polar surface that retains these analytes based on their relative hydrophobicity. The mobile phase, typically a buffered aqueous solution mixed with an organic modifier like acetonitrile, allows for the precise control of retention and elution.
Causality in Method Design:
-
pH Control: The pH of the aqueous portion of the mobile phase is the most critical parameter. Cefazolin has acidic (carboxylic acid) and basic (amine) functional groups. Adjusting the mobile phase pH (e.g., to pH 3.6 or 6.8) modifies the ionization state of these groups, which directly impacts their hydrophobicity and, consequently, their retention time on the C18 column.[7] A buffered system is essential to ensure stable pH and reproducible results.
-
Organic Modifier: Acetonitrile is commonly used as the organic modifier. By increasing the percentage of acetonitrile in the mobile phase (either isocratically or via a gradient), the mobile phase's polarity is decreased, which weakens the analyte-stationary phase interactions and accelerates elution.[2] A gradient elution is often preferred for impurity profiling as it allows for the separation of compounds with a wide range of polarities within a reasonable timeframe.[2][8]
-
Detection: Cefazolin and its impurities possess chromophores that absorb UV light. A detection wavelength of 254 nm is frequently employed as it provides good sensitivity for the parent drug and most related substances.[7][9]
Analytical Workflow
The following diagram outlines the logical flow of the analytical process, from initial preparation to final data analysis.
Sources
- 1. Cefazolin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. drugfuture.com [drugfuture.com]
- 5. uspnf.com [uspnf.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
Application Note: Quantitative Analysis of Cefazolin Impurity C using a Certified Reference Standard
Abstract & Introduction
Cefazolin is a first-generation cephalosporin antibiotic widely employed for treating bacterial infections and as a prophylactic agent in surgical procedures.[1][2] The quality, safety, and efficacy of any active pharmaceutical ingredient (API) like Cefazolin are intrinsically linked to the control of its impurities.[3] Regulatory bodies worldwide mandate stringent control over impurities, which can arise from the manufacturing process or degradation.[3][4]
Cefazolin Impurity C, chemically identified as (6R,7R)-3-Methyl-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[5], is a specified impurity listed in the European Pharmacopoeia (EP). Its accurate quantification is a critical component of quality control for Cefazolin drug substance and product release testing.
This application note provides a comprehensive, field-proven protocol for the precise determination of Cefazolin Impurity C. The methodology leverages a certified reference standard and a validated High-Performance Liquid Chromatography (HPLC) method. The protocols herein are designed to be self-validating through rigorous system suitability checks, ensuring the generation of trustworthy and reproducible data for researchers, scientists, and drug development professionals.
The Foundational Role of a Certified Reference Standard
In pharmaceutical analysis, quantitative measurements are relative. The accuracy of the final result is entirely dependent on the quality of the benchmark used for comparison. This is the fundamental role of a reference standard.[6]
-
What is a Reference Standard? A reference standard is a highly purified compound that has been extensively characterized to ensure its identity, purity, and potency.[6][7] These standards are established by pharmacopeias (e.g., USP, EP) or specialized manufacturers and serve as the primary basis for comparison in analytical testing.[8][9]
-
Why is it Critical? Using a certified reference standard is non-negotiable for several reasons:
-
Traceability & Accuracy: It provides a direct link to an official standard, ensuring the "trueness" of the measurement as defined by regulatory bodies.[4][6]
-
Method Validation: It is indispensable for validating analytical methods, proving parameters like accuracy, precision, and linearity.[9][10]
-
Consistency: It guarantees that results generated in different labs, on different days, or by different analysts can be reliably compared.
-
The Cefazolin Impurity C reference standard is the cornerstone of this analytical procedure. Its correct handling and preparation are paramount to the integrity of the entire analysis.
Cefazolin Impurity C: Reference Standard Profile
For successful implementation of this protocol, it is essential to use a well-characterized, high-purity reference standard of Cefazolin Impurity C.
| Parameter | Specification |
| Chemical Name | (6R,7R)-3-Methyl-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[5] |
| Synonym | Cefazolin 3-methyl analog[5] |
| CAS Number | 56842-77-4[11] |
| Molecular Formula | C11H12N6O4S[11][12] |
| Molecular Weight | 324.32 g/mol [11][12] |
Storage and Handling:
-
Store the reference standard at the temperature specified on its Certificate of Analysis (CoA), typically 2-8°C.
-
Protect from light and moisture to prevent degradation.
-
Allow the container to reach ambient temperature before opening to avoid condensation.
-
Use calibrated analytical balances and Class A volumetric glassware for all preparations.[13][14]
Analytical Workflow & Methodology
The determination of Cefazolin Impurity C is achieved using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This technique separates the impurity from the main Cefazolin peak and other related substances based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Caption: High-level workflow for Cefazolin Impurity C analysis.
Instrumentation and Chromatographic Conditions
This method is suitable for most modern HPLC or UPLC systems equipped with a UV detector.
| Parameter | Recommended Condition | Causality and Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobicity for retaining and separating Cefazolin and its related substances. The specified dimensions offer a good balance between resolution and analysis time.[15][16] |
| Mobile Phase A | Phosphate Buffer (pH 6.8) | Buffering the mobile phase is critical for maintaining a consistent ionization state of the acidic analytes (Cefazolin and its impurities), which ensures reproducible retention times and symmetric peak shapes.[16] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier used to elute compounds from the C18 column. The gradient composition is optimized for resolving the impurity from the main peak. |
| Gradient | Time (min): 0, A%: 83; Time (min): 25, A%: 70; Time (min): 30, A%: 83 | A gradient elution is necessary to provide sufficient resolution between the closely eluting Impurity C and the highly concentrated Cefazolin peak, while ensuring a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column that provides optimal efficiency without generating excessive backpressure.[16][17] |
| Detection | UV at 254 nm | Cefazolin and its impurities contain chromophores that absorb strongly in the UV region. 254 nm provides good sensitivity for both the API and the impurity.[16][17] |
| Column Temp. | 30°C | Maintaining a constant column temperature is crucial for controlling retention time reproducibility. 30°C ensures stable chromatography.[2] |
| Injection Vol. | 20 µL | This volume provides a good response for low-level impurities without overloading the column with the main Cefazolin peak.[17] |
| Diluent | Mobile Phase A / Water | Using the initial mobile phase composition or water as the diluent ensures peak shape is not distorted upon injection. |
Experimental Protocols
Protocol 1: Reagent and Solution Preparation
A. Mobile Phase A (Phosphate Buffer, pH 6.8):
-
Dissolve 3.53 g of potassium dihydrogen orthophosphate and 5.76 g of anhydrous disodium hydrogen orthophosphate in 1000 mL of HPLC-grade water.[15]
-
Filter the buffer solution through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.
B. Cefazolin Impurity C Stock Standard (100 µg/mL):
-
Accurately weigh approximately 10 mg of the Cefazolin Impurity C reference standard into a 100 mL Class A volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly by inverting the flask multiple times.[13][14]
C. Cefazolin Impurity C Working Standard (1.0 µg/mL):
-
Pipette 1.0 mL of the Cefazolin Impurity C Stock Standard into a 100 mL Class A volumetric flask.
-
Dilute to volume with diluent and mix thoroughly. This solution represents a 0.1% impurity level relative to a 1 mg/mL sample concentration.
D. Cefazolin Sample Solution (1.0 mg/mL):
-
Accurately weigh approximately 50 mg of the Cefazolin test sample into a 50 mL Class A volumetric flask.[17]
-
Dissolve in and dilute to volume with diluent, using sonication if necessary.[17]
Protocol 2: System Suitability Testing (SST)
Rationale: SST is a mandatory, integrated check performed before any sample analysis to confirm that the entire chromatographic system (instrument, column, mobile phase) is performing within validated parameters.[18][19][20] It is the primary mechanism that makes this protocol self-validating on a per-run basis.
Procedure:
-
Equilibrate the HPLC system with the mobile phase gradient for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the Cefazolin Impurity C Working Standard (1.0 µg/mL).
-
Make one injection of the Cefazolin Sample Solution (1.0 mg/mL).
Acceptance Criteria:
| Parameter | Specification | Purpose |
| Resolution (Rs) | ≥ 2.0 between Cefazolin and Impurity C | Ensures the two peaks are sufficiently separated for accurate integration and quantification.[18][21] |
| Tailing Factor (T) | ≤ 1.5 for the Impurity C peak | A symmetric peak (T≈1) is essential for accurate peak integration. High tailing can lead to quantification errors.[16] |
| % RSD | ≤ 5.0% for the peak area of 5 replicate injections of the Impurity C standard | Demonstrates the precision and reproducibility of the injector and the detector at the impurity concentration level.[21] |
If SST fails, do not proceed with the analysis. Troubleshoot the system (check for leaks, mobile phase issues, column degradation) and repeat the SST until all criteria are met.
Protocol 3: Chromatographic Analysis Sequence
-
Once SST criteria are met, proceed with the analysis.
-
Inject the diluent (as a blank) to ensure no carryover or system contamination.
-
Inject the Cefazolin Impurity C Working Standard.
-
Inject the Cefazolin Sample Solution in duplicate.
-
Inject the Working Standard again at the end of the sequence to verify system stability throughout the run.
Caption: Recommended HPLC injection sequence.
Data Analysis and Calculation
-
Identification: Identify the Cefazolin Impurity C peak in the sample chromatogram by comparing its retention time to that of the peak in the standard chromatogram.
-
Integration: Integrate the peak area for Cefazolin Impurity C in both the standard and sample chromatograms.
-
Calculation: Calculate the percentage of Cefazolin Impurity C in the sample using the external standard formula:
% Impurity C = (Area_spl / Area_std) × (Conc_std / Conc_spl) × 100
Where:
-
Area_spl = Peak area of Impurity C in the sample solution
-
Area_std = Average peak area of Impurity C in the working standard solution
-
Conc_std = Concentration of Impurity C in the working standard solution (e.g., 1.0 µg/mL)
-
Conc_spl = Concentration of the Cefazolin sample (e.g., 1000 µg/mL)
-
Sample Data Table (Illustrative)
| Injection | Retention Time (min) | Peak Area | Calculated % Impurity C |
| Standard 1 | 15.2 | 55,100 | - |
| Standard 2 | 15.2 | 54,950 | - |
| Avg. Std Area | - | 55,025 | - |
| Sample 1 | 15.3 | 41,200 | 0.075% |
| Sample 2 | 15.3 | 41,550 | 0.076% |
Conclusion
This application note details a robust and reliable HPLC method for the quantification of Cefazolin Impurity C. The cornerstone of this protocol is the correct use of a certified reference standard, which ensures the accuracy and regulatory compliance of the results. By adhering to the meticulous steps for solution preparation and verifying system performance through stringent system suitability criteria, laboratories can confidently implement this method for routine quality control and drug development activities.
References
-
Title: Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: The Crucial Role of Reference Standards in the Pharmaceutical Industry! Source: Veeprho URL: [Link]
-
Title: Isolation and Characterisation of Degradation Impurities of Cefazolin Sodium Source: ResearchGate URL: [Link]
-
Title: System Suitability Testing in Analytical Method Validation Source: Pharma Specialists URL: [Link]
-
Title: Development and validation of RP-HPLC method for the determination of Cefazolin Source: ResearchGate URL: [Link]
-
Title: Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product Source: SciSpace URL: [Link]
-
Title: Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations Source: Dove Medical Press URL: [Link]
-
Title: Cefazolin Sodium Source: USP URL: [Link]
-
Title: Reference Standards, Working Standards, and Internal Reference Standards Source: SynThink Research Chemicals URL: [Link]
-
Title: Guidance for the validation of pharmaceutical quality control analytical methods Source: TGA URL: [Link]
-
Title: How to Make a Reference Solution for HPLC Analysis Source: Mastelf URL: [Link]
-
Title: Chemical structure of cefazolin Source: ResearchGate URL: [Link]
-
Title: A Well-Written Analytical Procedure for Regulated HPLC Testing Source: LCGC International URL: [Link]
-
Title: HPLC determination of cefazolin in plasma, urine and dialysis fluid Source: ResearchGate URL: [Link]
-
Title: USP Monographs: Cefazolin Source: USP-NF URL: [Link]
-
Title: Reference Standards, Types, Uses, Preparation & Qualification Source: Veeprho URL: [Link]
-
Title: CEFAZOLIN Source: precisionFDA URL: [Link]
-
Title: Standard Solution Preparation: A Comprehensive Guide Source: A&D Company URL: [Link]
-
Title: What are system suitability tests (SST) of analytical methods? Source: Lösungsfabrik URL: [Link]
-
Title: Determination of Relative Response Factors of Cefazolin Impurities by Quantitative NMR Source: Semantic Scholar URL: [Link]
-
Title: Simultaneous Determination of Eight β-Lactam Antibiotics... Source: ASM Journals URL: [Link]
-
Title: Understanding the Difference Between Working Standards and Reference Standards in Pharmaceutical Testing Source: Pharmaffiliates URL: [Link]
-
Title: Cefazolin Impurities and Related Compound Source: Veeprho Pharmaceuticals URL: [Link]
-
Title: Cefazolin Sodium - USP-NF Source: USP-NF URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Determination of Cefalothin and Cefazolin in Human Plasma, Urine and Peritoneal Dialysate by UHPLC‐MS/MS Source: The University of Queensland eSpace URL: [Link]
-
Title: UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst Source: MDPI URL: [Link]
-
Title: System Suitability And Validation For Chiral Purity Assays Of Drug Substances Source: Ispe.org URL: [Link]
-
Title: Analytical method validation: A brief review Source: ResearchGate URL: [Link]
-
Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: LinkedIn URL: [Link]
-
Title: System Suitability Testing: Ensuring Reliable Results Source: Lab Manager URL: [Link]
-
Title: Cefazolin-impurities Source: Pharmaffiliates URL: [Link]
-
Title: How Do You Prepare Reference Standards and Solutions? Source: Spectroscopy Online URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: Food and Drug Administration (FDA) URL: [Link]
-
Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. veeprho.com [veeprho.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Cefazolin EP Impurity C | CAS No- 56842-77-4 | Cefazolin 3-methyl analog [chemicea.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. veeprho.com [veeprho.com]
- 8. usp.org [usp.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. wjarr.com [wjarr.com]
- 11. Cefazolin EP Impurity C - SRIRAMCHEM [sriramchem.com]
- 12. theclinivex.com [theclinivex.com]
- 13. mastelf.com [mastelf.com]
- 14. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 15. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
- 18. System Suitability Testing in Analytical Method Validation [pharmaspecialists.com]
- 19. What are system suitability tests (SST) of analytical methods? [mpl.loesungsfabrik.de]
- 20. System Suitability Testing: Ensuring Reliable Results | Lab Manager [labmanager.com]
- 21. ftp.uspbpep.com [ftp.uspbpep.com]
Application Note: Optimizing Sample Preparation for the Analysis of Cefazolin Impurity C
Abstract
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical requirement for drug safety and regulatory compliance. Cefazolin, a first-generation cephalosporin antibiotic, can degrade or contain process-related impurities, such as Cefazolin Impurity C.[1][2] The physicochemical properties of Cefazolin, particularly its limited stability under certain pH and temperature conditions, present unique challenges for sample preparation.[3][4] This application note provides a detailed guide to sample preparation techniques for the analysis of Cefazolin Impurity C in bulk drug substance, grounded in an understanding of the molecule's chemical characteristics. It offers field-proven protocols for both HPLC-UV and LC-MS analysis, emphasizing the rationale behind each step to ensure analyte stability, quantitative accuracy, and analytical method compatibility.
Foundational Principles: Understanding the Analyte
A successful sample preparation strategy is not merely a sequence of steps but a scientifically-driven process tailored to the analyte's properties. The stability and solubility of Cefazolin and its impurities are heavily influenced by the sample environment.
1.1. Physicochemical Characteristics
Understanding the properties of both the parent drug and the impurity is paramount. Cefazolin Impurity C is structurally similar to the parent compound but lacks the (5-methyl-1,3,4-thiadiazol-2-yl)thiomethyl group at the C-3 position, which is replaced by a methyl group.[1][5] This structural difference influences its polarity, often resulting in an earlier elution time in reversed-phase chromatography.[6]
| Property | Cefazolin | Cefazolin Impurity C | Rationale for Importance in Sample Prep |
| Chemical Name | (6R,7R)-3-[[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[7] | (6R,7R)-3-Methyl-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1] | Defines the functional groups that dictate chemical behavior. |
| Molecular Formula | C₁₄H₁₄N₈O₄S₃[7] | C₁₁H₁₂N₆O₄S[5] | Affects molar calculations for standard preparation. |
| Molecular Weight | 454.51 g/mol [7] | 324.32 g/mol [5] | Critical for accurate concentration calculations. |
| Solubility (Sodium Salt) | Freely soluble in water; very slightly soluble in ethanol; practically insoluble in chloroform.[8][9] | Expected to have similar aqueous solubility to Cefazolin. | Dictates the choice of dissolution solvent. Water or aqueous buffers are primary candidates. |
| pKa | ~3.6 (carboxylic acid)[10] | Similar pKa expected due to the shared carboxylic acid moiety. | The anionic nature above this pH enhances aqueous solubility but can affect chromatographic retention. |
| Stability | Unstable in solutions with pH > 8.5 (hydrolysis) and can precipitate at pH < 4.5.[10] Sensitive to heat and light.[4][11] | Degradation profile is likely similar to Cefazolin's core β-lactam structure. | Sample diluent pH must be tightly controlled within ~4.5-7.5. Samples should be protected from light and analyzed promptly or stored at refrigerated temperatures.[4][12] |
1.2. The Causality Behind Experimental Choices
The primary goals of sample preparation for impurity analysis are:
-
Quantitative Extraction & Transfer: Ensuring the entire analyte of interest is dissolved from the sample matrix and accurately diluted.
-
Analyte Stability: Preventing the degradation of either the parent API or the impurity during the preparation process. Cefazolin's β-lactam ring is susceptible to hydrolysis, making control of pH, temperature, and time critical.[10]
-
Method Compatibility: The final sample solution must be compatible with the analytical instrumentation (e.g., HPLC, LC-MS) to ensure good peak shape and prevent damage to the column or detector.
The selection of diluent, control of pH, and use of appropriate labware are direct consequences of these goals. For example, using a buffer is not just about dissolution; it's about maintaining a pH environment where the molecule is stable for the duration of the analysis.[13]
Experimental Protocols
The following protocols are designed for analyzing Cefazolin Impurity C in Cefazolin Sodium bulk drug substance.
2.1. General Sample Preparation Workflow
The overall process follows a logical sequence from initial weighing to final analysis, with critical control points to ensure data integrity.
Caption: High-level workflow for Cefazolin sample preparation.
2.2. Protocol 1: Standard Sample Preparation for HPLC-UV Analysis
This protocol is aligned with typical pharmacopeial methods and is suitable for standard quality control environments.[14]
Objective: To prepare a Cefazolin Sodium sample for the quantification of Impurity C using reversed-phase HPLC with UV detection.
Materials & Reagents:
-
Cefazolin Sodium API
-
HPLC-grade Water
-
Monobasic Potassium Phosphate (KH₂PO₄)
-
Dibasic Sodium Hydrogen Phosphate (Na₂HPO₄)
-
HPLC-grade Acetonitrile or Methanol
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Laboratory sonic bath
-
0.45 µm PVDF or Nylon syringe filters
-
Amber HPLC vials
Procedure:
-
Prepare pH 7.0 Phosphate Buffer: Dissolve 3.53 g of potassium dihydrogen orthophosphate and 5.76 g of anhydrous disodium hydrogen orthophosphate in 1000 mL of HPLC-grade water.[6] This buffer is robust and provides a stable environment for Cefazolin.
-
Weighing: Accurately weigh approximately 25 mg of Cefazolin Sodium into a 25 mL volumetric flask. The exact mass is required for calculating the final concentration.
-
Dissolution: Add approximately 15 mL of the pH 7.0 Phosphate Buffer to the flask. Sonicate for no more than 5 minutes, or until the sample is fully dissolved. Sonication ensures complete dissolution, but extended time can generate heat and promote degradation.[15]
-
Dilution: Allow the solution to return to room temperature. Dilute to the 25 mL mark with the pH 7.0 Phosphate Buffer. Cap and invert at least 10 times to ensure the solution is homogeneous. This creates a stock solution of approximately 1 mg/mL.
-
Final Dilution (if required): Depending on the expected impurity level and method sensitivity, a further dilution may be necessary. For instance, pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the buffer.
-
Filtration: Draw the solution into a syringe and filter it through a 0.45 µm syringe filter directly into an amber HPLC vial. Discard the first ~0.5 mL to saturate any potential binding sites on the filter membrane.
-
Analysis: Analyze the sample as soon as possible. If storage is necessary, keep the vials at 2-8°C for no longer than 24 hours to minimize degradation.[4][10]
2.3. Protocol 2: Modified Preparation for LC-MS Analysis
Mass spectrometry is incompatible with non-volatile buffers like phosphate, which can contaminate the ion source and suppress the analyte signal.[6] This protocol substitutes a volatile buffer system.
Objective: To prepare a Cefazolin Sodium sample for sensitive impurity analysis using LC-MS/MS.
Rationale for Modification: The core challenge in LC-MS is preventing ion suppression caused by non-volatile salts.[16][17] Ammonium acetate and ammonium formate are common volatile alternatives that are compatible with both electrospray ionization (ESI) and the reversed-phase columns used for Cefazolin.[6]
Modified Reagents:
-
Replace phosphate salts with HPLC-grade Ammonium Acetate.
-
Prepare a 10 mM Ammonium Acetate buffer by dissolving approximately 0.77 g in 1000 mL of HPLC-grade water. Adjust pH to ~7 with dilute ammonia if necessary.
Procedure:
-
Follow steps 2-7 from Protocol 1, but substitute the 10 mM Ammonium Acetate buffer for the Phosphate Buffer in all dissolution and dilution steps.
Caption: Decision tree for buffer selection in Cefazolin analysis.
Troubleshooting and Special Considerations
| Scenario | Challenge | Recommended Action & Rationale |
| Sample from Forced Degradation | The sample is in a strong acid or base matrix from stress testing.[6][18] | Action: Neutralize the sample to a pH between 6.0 and 7.5 before final dilution and injection. Rationale: Injecting highly acidic or basic solutions will damage the silica-based HPLC column and cause severe peak distortion. |
| Low Impurity Levels | The Impurity C peak is below the reliable limit of quantitation (LOQ). | Action: Increase the initial sample concentration (e.g., to 5 mg/mL). Rationale: A higher concentration of the main peak will proportionally increase the impurity response. Be cautious of detector saturation from the main Cefazolin peak. |
| Poor Peak Shape (Tailing) | The impurity peak is broad or asymmetrical. | Action: Ensure the sample diluent is not stronger (i.e., has a higher organic content) than the mobile phase starting conditions. Match the diluent to the mobile phase A if possible. Rationale: A solvent mismatch between the injected sample and the mobile phase can cause chromatographic defects. |
| Precipitation in Vial | Solid material appears in the prepared sample over time. | Action: Prepare fresh samples and analyze immediately. If using a buffer, ensure the concentration is not too high, especially if organic solvent is present in the mobile phase. Rationale: Cefazolin has limited stability and can precipitate if the pH drops below 4.5.[10] Buffer salts can also precipitate in high organic concentrations. |
Conclusion
The successful analysis of Cefazolin Impurity C is critically dependent on a well-designed sample preparation protocol that respects the inherent instability of the Cefazolin molecule. By controlling key parameters—most notably pH, temperature, and exposure to light—and selecting a diluent compatible with the intended analytical technique (HPLC-UV or LC-MS), researchers can ensure the generation of accurate and reliable data. The protocols outlined in this note provide a validated starting point for routine quality control and research applications, emphasizing that an understanding of the underlying chemical principles is the key to robust method development.
References
-
Bowe, B. E., et al. (2020). "3PC-005 Physicochemical stability of cefazolin in polypropylene syringes and in elastomeric devices". European Journal of Hospital Pharmacy. Available at: [Link]
-
Kodym, A., et al. (2012). "Physical and chemical properties and stability of sodium cefazolin in buffered eye drops determined with HPLC method". Acta Poloniae Pharmaceutica, 69(1), 155-163. Available at: [Link]
-
Walker, S. E., et al. (2011). "Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags". The Canadian Journal of Hospital Pharmacy, 64(4), 241-248. Available at: [Link]
-
Pascual-Reguera, M. I., et al. (2006). "Improved Solid Phase Extraction Procedure for Assay of Cephalosporins in Human Urine Samples". Journal of Liquid Chromatography & Related Technologies, 23(14), 2223-2233. Available at: [Link]
-
de Oliveira, M. A., et al. (2013). "Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product". Physical Chemistry, 3(2), 29-38. Available at: [Link]
-
Sivakumar, P. M., et al. (2013). "Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance". Scientia Pharmaceutica, 81(4), 933-946. Available at: [Link]
-
Sivakumar, P. M., et al. (2013). "Isolation and Characterisation of Degradation Impurities of Cefazolin Sodium". ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). "Cefazolin". PubChem Compound Summary for CID 33255. Available at: [Link]
-
USP (2011). "Cefazolin Sodium". USP Monograph. Available at: [Link]
-
Pedroso, T. M., et al. (2018). "Validation of analytical methodology for quantification of cefazolin sodium pharmaceutical dosage form by high performance liquid chromatography to be applied for quality control in pharmaceutical industry". Brazilian Journal of Pharmaceutical Sciences, 54(1). Available at: [Link]
-
European Pharmacopoeia (2012). "Cefazolin Sodium". Monograph 0988. Available at: [Link] (General link, specific monograph requires subscription).
-
Kodym, A., et al. (2012). "Physical and chemical properties and stability of sodium cefazolin in buffered eye drops determined with HPLC method". PubMed. Available at: [Link]
-
Du, Z., et al. (2019). "Extraction optimization of sixteen cephalosporins in milk by filtered solid phase extraction and ultra high pressure liquid chromatography coupled to tandem mass spectrometry". Analytical Methods, 11(39), 5035-5043. Available at: [Link]
-
Afzal, A., et al. (2012). "Determination of cephalosporin antibiotics in water samples by optimised solid phase extraction and high performance liquid chromatography with ultraviolet detector". International Journal of Environmental Analytical Chemistry, 92(1), 43-55. Available at: [Link]
-
Wu, S. G., et al. (2004). "Molecularly imprinted solid phase extraction-pulsed elution-mass spectrometry for determination of cephalexin and alpha-aminocephalosporin antibiotics in human serum". Journal of Pharmaceutical and Biomedical Analysis, 36(3), 483-490. Available at: [Link]
-
Sinclair, E. A., et al. (2023). "A novel method for quantification of cefazolin local tissue concentration in blood, fat, synovium, and bone marrow using liquid chromatography - mass spectrometry". Journal of Chromatography B, 1226, 123793. Available at: [Link]
-
Sivakumar, P. M., et al. (2013). "Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance". ResearchGate. Available at: [Link]
-
USP-NF (2011). "Cefazolin Sodium". Monograph. Available at: [Link] (General link, specific monograph requires subscription).
-
Pedroso, T. M., et al. (2018). "Validation of analytical methodology for quantification of cefazolin sodium pharmaceutical dosage form by high performance liquid chromatography to be applied for quality control in pharmaceutical industry". SciELO. Available at: [Link]
-
Wold, J. S. (1977). "Rapid Analysis of Cefazolin in Serum by High-Pressure Liquid Chromatography". Antimicrobial Agents and Chemotherapy, 11(1), 105-109. Available at: [Link]
-
precisionFDA (n.d.). "CEFAZOLIN". Substance Details. Available at: [Link]
-
Niu, H., et al. (2015). "Convenient solid phase extraction of cephalosporins in milk using a molecularly imprinted polymer". ResearchGate. Available at: [Link]
-
Trissel, L. A. (2018). "Cefazolin Sodium". Trissel's Stability of Compounded Formulations, 6th Edition. Available at: [Link] (General link, specific content requires subscription).
-
Khan, A., et al. (2013). "Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations". Drug Design, Development and Therapy, 7, 613-621. Available at: [Link]
-
Pharmaffiliates (n.d.). "Cefazolin Sodium-impurities". Product List. Available at: [Link]
-
Matuszewski, B. K. (2003). "Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS". Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. Available at: [Link]
-
USP29-NF24 (n.d.). "USP Monographs: Cefazolin". Available at: [Link]
-
Liang, H. R., et al. (2020). "Aspects of matrix and analyte effects in clinical pharmacokinetic sample analyses using LC-ESI/MS/MS". Biomedical Chromatography, 34(10), e4908. Available at: [Link]
-
Gjetja, E., et al. (2020). "A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses". Journal of Pharmaceutical and Biomedical Analysis, 189, 113467. Available at: [Link]
-
Friedberg, M., et al. (2002). "Strategies for the determination of cefazolin in plasma and microdialysis samples by short‐end capillary zone electrophoresis". Biomedical Chromatography, 16(6), 403-409. Available at: [Link]
-
Mastovska, K. (2020). "Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry". LCGC International, 33(12). Available at: [Link]
-
Sinclair, E. A., et al. (2023). "A Novel Method for Quantification of Cefazolin Local Tissue Concentration in Blood, Fat, Synovium, and Bone Marrow using Liquid Chromatography - Mass Spectrometry". ResearchGate. Available at: [Link]
Sources
- 1. Cefazolin EP Impurity C | CAS No- 56842-77-4 | Cefazolin 3-methyl analog [chemicea.com]
- 2. theclinivex.com [theclinivex.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. cjhp-online.ca [cjhp-online.ca]
- 5. Cefazolin EP Impurity C - SRIRAMCHEM [sriramchem.com]
- 6. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. scispace.com [scispace.com]
- 9. Cefazolin 89.1-110.1 27164-46-1 [sigmaaldrich.com]
- 10. Cefazolin | C14H14N8O4S3 | CID 33255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cefazolin | 25953-19-9 [chemicalbook.com]
- 12. pharmacylibrary.com [pharmacylibrary.com]
- 13. Physical and chemical properties and stability of sodium cefazolin in buffered eye drops determined with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ftp.uspbpep.com [ftp.uspbpep.com]
- 15. dovepress.com [dovepress.com]
- 16. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Cefazolin Impurity C Analysis
Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Cefazolin Impurity C chromatography. As Senior Application Scientists, we have structured this resource to provide not just solutions, but a foundational understanding of the chromatographic principles at play.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for impurity analysis?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum.[1][2] An ideal peak has a symmetrical, Gaussian shape. We measure this asymmetry using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf of 1.0. For regulatory purposes, a tailing factor of less than 2.0 is generally required, with values closer to 1.0 being ideal.
Peak tailing is particularly problematic in impurity analysis because the tail of the main Cefazolin peak can obscure or co-elute with small impurity peaks, like Impurity C.[1] This makes accurate quantification difficult, if not impossible, potentially leading to a failure to meet regulatory guidelines.[1]
Q2: I'm seeing significant peak tailing specifically for Cefazolin Impurity C. What are the most likely causes?
Peak tailing for a specific compound within a mixture points to chemical interactions between that analyte and the HPLC system, rather than a general system fault.[3] For Cefazolin Impurity C, (6R,7R)-3-Methyl-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[4][5][6], the structure contains both acidic (carboxylic acid) and basic (amine-like nitrogen atoms in the tetrazole ring) functional groups. This makes it highly susceptible to several interaction mechanisms that cause tailing:
-
Secondary Silanol Interactions: This is the most common cause.[7][8][9] Residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18) are acidic. At typical mobile phase pH levels (pH > 3), these silanols can become deprotonated (Si-O⁻) and interact strongly with positively charged basic analytes, creating a secondary retention mechanism that leads to tailing.[8][10]
-
Metal Chelation: The structure of Cefazolin and its impurities may allow them to chelate with trace metal ions (e.g., iron, aluminum) present in the silica matrix of the column or leached from stainless steel system components like frits.[7][11] This interaction also acts as a secondary retention mechanism, causing severe tailing.[7]
-
Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of the analyte, the molecule will exist as a mixture of ionized and non-ionized forms, which can lead to broadened or tailing peaks.[10][12]
Systematic Troubleshooting Guide
When tackling peak tailing, it is crucial to change only one parameter at a time to definitively identify the root cause.[7] We recommend the following systematic workflow.
Caption: A systematic workflow for troubleshooting peak tailing.
In-Depth Troubleshooting Protocols
Guide 1: Optimizing the Mobile Phase
Q: How does mobile phase pH affect the peak shape of Impurity C?
The Scientific Rationale: The primary cause of peak tailing for basic compounds on silica columns is the interaction with acidic silanol groups.[8][9] These silanols have a pKa around 3.5-4.5.[12] At a mobile phase pH above this range, the silanols are deprotonated (negatively charged) and can strongly interact with protonated (positively charged) basic analytes like Impurity C. By lowering the mobile phase pH to ≤ 3, the silanol groups become fully protonated (neutral), which suppresses this unwanted ionic interaction and dramatically improves peak shape.[1][7]
Caption: Effect of mobile phase pH on silanol interactions.
Experimental Protocol: pH Adjustment
-
Baseline: Prepare your mobile phase as usual and run the standard to confirm the tailing factor for Impurity C.
-
Modification: Prepare a new aqueous mobile phase using a buffer suitable for low pH, such as 0.1% formic acid or a 25 mM potassium phosphate buffer.
-
pH Adjustment: Adjust the pH of the aqueous portion of the mobile phase to pH 2.8 ± 0.2 using phosphoric acid.[13]
-
Equilibration: Equilibrate the column with the new, low-pH mobile phase for at least 20 column volumes.
-
Analysis: Inject the standard again and compare the tailing factor of Impurity C to the baseline.
| Parameter | Typical Starting Condition | Recommended Change | Expected Outcome |
| Mobile Phase pH | 6.8[14][15] | 2.5 - 3.0 | Tailing factor decreases significantly. Retention time may change. |
| Buffer Concentration | 10 mM | 25 - 50 mM [12] | Improved peak shape and more robust separation. |
| Additive | None | 0.05% EDTA | If tailing is due to metal chelation, peak shape will improve dramatically.[7] |
Q: What if pH adjustment doesn't completely solve the problem? Should I use additives?
The Scientific Rationale: If low pH improves the peak shape but doesn't fully resolve it, or if the tailing is particularly severe, metal chelation may be a contributing factor.[7] Adding a small amount of a chelating agent, like Ethylenediaminetetraacetic acid (EDTA), to the mobile phase can be highly effective.[7] EDTA will preferentially bind to active metal sites on the stationary phase or in the system, preventing the analyte from interacting with them.
Historically, ion-pairing agents or sacrificial bases like triethylamine (TEA) were used to mask silanol activity.[1][12] However, these can be difficult to work with, may suppress MS signals, and are often unnecessary with modern, high-purity columns.[12]
Guide 2: Stationary Phase and Column Selection
Q: My mobile phase is optimized, but the peak is still tailing. Could my column be the problem?
The Scientific Rationale: Absolutely. The column is the heart of the separation, and its chemistry is critical. Older columns, particularly those based on "Type A" silica, have a higher concentration of acidic silanols and trace metals, making them prone to causing peak tailing for basic compounds.[1] Modern "Type B" silica columns are of much higher purity and are often "end-capped." End-capping is a chemical process that covers many of the residual silanol groups with a less polar functional group, effectively shielding them from interacting with polar analytes.[8][9]
Troubleshooting Protocol: Column Evaluation
-
Check Column History: Determine the age and usage history of the current column. Columns can degrade over time, especially if used at pH extremes.
-
Switch to a Modern Column: If possible, replace the current column with a modern, high-purity, end-capped C18 column from a reputable manufacturer. These columns are specifically designed to minimize silanol interactions.[10]
-
Consider Alternative Phases: If tailing persists even on a new end-capped column, consider a stationary phase with different properties. Hybrid silica-organic phases or polymer-based columns offer different surface chemistry and can eliminate silanol activity altogether.[1]
Guide 3: System and Hardware Effects
Q: I've tried multiple columns and mobile phases. Could the HPLC system itself be the issue?
The Scientific Rationale: While less common for a single peak, system issues can contribute to band broadening that appears as tailing. The two main culprits are extra-column volume (or "dead volume") and metal contamination from the system hardware.
-
Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause the analyte band to spread out after it leaves the column, distorting the peak shape.[10] This typically affects all peaks, but can be more pronounced for early-eluting ones.
-
System Metal Contamination: Over time, corrosive mobile phases can leach metal ions from stainless steel components (tubing, frits, pump heads). These ions can deposit onto the column frit or the stationary phase itself, creating active sites that cause tailing through chelation.[11] This is a significant risk when using biocompatible (titanium-based) systems with certain organic solvents, which can leach titanium ions.[11]
Troubleshooting Protocol: System Evaluation
-
Minimize Tubing: Ensure all tubing between the injector, column, and detector is as short as possible with the narrowest practical internal diameter (e.g., 0.005").[10]
-
Check Fittings: Confirm that all fittings are correctly seated and not contributing to dead volume.
-
System Passivation: If metal contamination is suspected, perform a system passivation. Flush the entire system (with the column removed) with an acid like 6N Nitric Acid (following your HPLC manufacturer's safety guidelines and procedures) to remove metal deposits. Afterwards, flush thoroughly with water and isopropanol.
References
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
LCGC Blog. (2022, April 15). HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. [Link]
-
Sivakumar, B., et al. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. PMC. [Link]
-
Sivakumar, B., et al. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. ResearchGate. [Link]
-
LCGC International. (2025, October 29). Critical Evaluation of HPLC Methods: Working with Ionizable Analytes. [Link]
-
Daicel Pharma Standards. (n.d.). Cefazolin Impurities Manufacturers & Suppliers. [Link]
-
Chen, J., et al. (2017). Structures of Cefazolin Sodium, Impurities-I+II, and other known Impurities. ResearchGate. [Link]
-
Al-Aani, H., & Al-Rekabi, M. (2015). Novel HPLC method for quantitative determination of cefazolin sodium in pharmaceutical formulations. Dove Medical Press. [Link]
-
Snyder, L. R., & Dolan, J. W. (2020, November 11). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]
-
MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. [Link]
-
Chen, J., et al. (2017). Structures of Cefazolin and related impurities. ResearchGate. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
HPLC Troubleshooting. (n.d.). HPLC Troubleshooting. [Link]
-
Sznitowska, M., et al. (2007). PHYSICAL AND CHEMICAL PROPERTIES AND STABILITY OF SODIUM CEFAZOLIN IN BUFFERED EYE DROPS DETERMINED WITH HPLC METHOD. [Link]
-
Agilent. (2007, October 11). HPLC Column and Separation and Separation Troubleshooting. [Link]
-
SciSpace. (n.d.). Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product. [Link]
-
Semantic Scholar. (n.d.). Stability-Indicating Reverse Phase HPLC Method for the Determination of Cefazolin. [Link]
-
ResearchGate. (n.d.). Development and validation of RP-HPLC method for the determination of Cefazolin. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. Cefazolin EP Impurity C | CAS No- 56842-77-4 | Cefazolin 3-methyl analog [chemicea.com]
- 5. Cefazolin EP Impurity C - SRIRAMCHEM [sriramchem.com]
- 6. theclinivex.com [theclinivex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chromtech.com [chromtech.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. dovepress.com [dovepress.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Addressing co-elution of Cefazolin Impurity C with other peaks
Topic: Resolving Co-elution of Cefazolin Impurity C (3-methyl analog) Ticket ID: #CFZ-IMP-C-001 Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Cefazolin Separation Support Center
You have reached the advanced troubleshooting module for Cephalosporin analysis. This guide addresses the specific challenge of separating Cefazolin Impurity C (the 3-methyl cephem analog) from critical neighbors (often Impurity A, H, or the main peak) using Reversed-Phase HPLC (RP-HPLC).
Unlike standard "how-to" articles, this interface treats your experiment as a system requiring diagnostic validation.
Module 1: Diagnostic Framework
User Query: "I suspect Impurity C is co-eluting with another peak. How do I confirm this before changing my method?"
Specialist Response: Impurity C (EP/USP definition: (6R,7R)-3-methyl-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) is structurally distinct from Cefazolin by the absence of the 3-thiadiazole leaving group, replaced by a simple methyl group. This makes it significantly less hydrophobic and an early eluter in standard C18 pharmacopeial methods.
Before altering mobile phases, execute this logic flow to confirm the issue is physical co-elution rather than spectral ambiguity.
Workflow: Co-elution Diagnosis
Figure 1: Diagnostic logic to confirm co-elution before method development. Impurity C is a 3-methyl analog (approx. 324 g/mol ), distinguishable by MS from Cefazolin (454 g/mol ).
Module 2: The Pharmacopeial Baseline & Why It Fails
User Query: "I am following the EP/USP method exactly, but I still see peak merging. Why?"
Specialist Response: The standard pharmacopeial methods (EP 10.0 / USP <621>) rely on a C18 stationary phase with a Phosphate Buffer (pH ~2.5 - 3.6) gradient. While robust for the main peak, this method often fails for Impurity C due to three specific failure modes:
-
Dewetting of C18 Pores: Impurity C is highly polar. If your gradient starts at 98-100% aqueous (common in EP methods), standard C18 chains may "collapse" or dewet, leading to loss of retention and merging with the void volume or Impurity A.
-
pH Sensitivity: The tetrazole ring on the C7 side chain has a pKa near the buffer pH. Small shifts in mobile phase pH (e.g., pH 2.4 vs 2.6) can drastically alter the ionization state of Impurity C, shifting its elution time relative to non-ionizable impurities.
-
Column Aging: As the column ages, the loss of end-capping exposes silanols. Impurity C, having free amide/nitrogen groups, interacts with these silanols, causing tailing that masks resolution.
Module 3: Critical Parameter Optimization (The "How-To")
User Query: "What specific parameters should I adjust to resolve Impurity C?"
Specialist Response: Do not change parameters randomly. Follow this prioritized optimization protocol.
Step 1: Mobile Phase pH Tuning (The "Lever")
The separation of Cefazolin impurities is dominated by the ionization of the carboxylic acid at position C4 and the tetrazole ring.
-
Protocol: Prepare three batches of Buffer A (Phosphate) at pH 2.5, 3.0, and 3.5 .
-
Observation:
-
Lower pH (2.5): Suppresses ionization of acidic groups. Increases retention of Impurity C (hydrophobic retention dominates).
-
Higher pH (3.5+): Increases ionization. Impurity C elutes earlier.
-
-
Recommendation: If Impurity C co-elutes with a later peak, lower the pH by 0.2 units. If it co-elutes with an earlier peak (like Impurity J or solvent front), increase the pH slightly or lower the % organic start.
Step 2: Stationary Phase Selection
If pH adjustment fails, your column chemistry is likely insufficient for retaining the polar 3-methyl group.
| Column Type | Mechanism | Suitability for Impurity C |
| Standard C18 | Hydrophobic Interaction | Low. Risk of pore dewetting at high aqueous content. |
| Polar-Embedded C18 | Hydrophobic + H-Bonding | High. The embedded polar group prevents phase collapse and interacts with the tetrazole/amide groups of Impurity C. |
| Phenyl-Hexyl | Pi-Pi Interaction | Medium. Good for separating isomers, but may not retain Impurity C enough. |
Step 3: Gradient Shallowing
Impurity C elutes in the "isocratic hold" or early gradient slope.
-
Current Standard: Often 0-2 min (2% B), then ramp.
-
Optimized: Hold 0-5 min at 1-2% B. This allows Impurity C to interact fully with the stationary phase before the acetonitrile pushes it off.
Module 4: Mechanism of Interaction
User Query: "Can you explain the molecular reason why Impurity C behaves this way?"
Specialist Response: Understanding the molecule allows you to predict its behavior. Impurity C lacks the bulky, hydrophobic thiadiazole-thio group found in Cefazolin.
Figure 2: Mechanistic difference in retention. Impurity C relies on polar interactions which are weak on standard C18, requiring phase modification for resolution.
Module 5: FAQ - Advanced Scenarios
Q: Impurity C is resolved, but now it tails into Impurity A. How do I fix the tailing? A: Tailing in cephalosporins is usually caused by metal chelation or silanol activity.
-
Add a sacrificial base: Ensure your buffer contains no traces of metal.
-
Temperature: Increase column temperature to 35°C or 40°C . This improves mass transfer and sharpens the peak, often resolving the tail.
Q: Can I use a Core-Shell column? A: Yes. Core-shell (2.7 µm) columns provide higher efficiency than fully porous 5 µm columns (standard in older monographs). This efficiency gain alone often resolves co-eluting pairs without changing the chemistry. Ensure your system pressure limits can handle it.
References
-
European Pharmacopoeia (Ph. Eur.). Cefazolin Sodium Monograph 10.0. Strasbourg, France: EDQM. (Defines Impurity C as the 3-methyl analog).[1]
-
Chromservis. Related substances of cefazolin sodium - Application Note #516. (Demonstrates separation of Impurity C, A, and others using Polar C18 technology).
-
Sivakumar, B., et al. "Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance." Scientia Pharmaceutica, 201X. (Details the structural elucidation of degradation products).
-
United States Pharmacopeia (USP). Cefazolin Sodium Monograph - Organic Impurities. Rockville, MD: USP Convention. (Provides the standard phosphate buffer gradient method).
-
PubChem. Cefazolin Sodium Compound Summary. (Chemical structure and physical property data).
Sources
Improving sensitivity of Cefazolin Impurity C detection
Guide: Improving the Sensitivity of Cefazolin Impurity C Detection
As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and advanced methodologies for researchers, scientists, and drug development professionals facing challenges in the detection of Cefazolin Impurity C. The focus is on understanding the analytical principles to logically diagnose and solve sensitivity issues, ensuring robust and compliant results.
Part 1: Understanding the Challenge
What is Cefazolin Impurity C?
Cefazolin Impurity C, as defined by the European Pharmacopoeia (EP), is (6R,7R)-7-amino-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. It is a process-related impurity, essentially the Cefazolin molecule without the (1H-tetrazol-1-yl)acetyl side chain at the 7-amino position.
Why is Sensitive Detection Critical?
Regulatory bodies like the ICH require that any impurity present at or above a certain level (typically 0.10% for identification) in a drug substance must be identified and characterized.[1] For reporting purposes, even lower thresholds (e.g., 0.05%) are often required. Failing to detect and accurately quantify Impurity C can lead to regulatory non-compliance, delays in drug approval, and potential safety concerns. The challenge lies in detecting this and other structurally similar impurities at these low levels, especially when they co-elute or are masked by the main Cefazolin peak or baseline noise.[2]
Part 2: Troubleshooting Guide for Low Sensitivity (Q&A)
This section addresses the most common issues encountered during the detection of Cefazolin Impurity C.
Question 1: My signal for Impurity C is undetectable or below the Limit of Quantification (LOQ). What are my initial steps?
This is a classic sensitivity problem. The solution involves systematically enhancing the signal of the impurity relative to the background noise.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low Impurity C signal.
Detailed Steps:
-
Optimize Detection Wavelength: Pharmacopeial methods for Cefazolin often specify detection at 254 nm, which is optimal for the parent drug.[3][4] However, impurities may have different chromophores and thus different absorption maxima (λmax).
-
Causality: Impurity C lacks the tetrazolylacetyl side chain, which significantly alters its UV absorption profile compared to Cefazolin.
-
Action: If your system has a Photodiode Array (PDA) or Diode Array Detector (DAD), acquire the full UV spectrum of the impurity peak during a preliminary run (a forced degradation study can help generate higher levels of the impurity for this purpose).[1] Some related impurities show strong absorbance near 210 nm.[1][5] Switching to a lower wavelength can dramatically increase the signal for the impurity, though it may also increase baseline noise and the response of other interfering species.
-
-
Increase Mass on Column: A higher concentration of the analyte passing through the detector cell will produce a larger signal.
-
Action A (Increase Injection Volume): If your current injection volume is low (e.g., 5 µL), increasing it to 10 µL or 20 µL is a simple way to boost the signal.
-
Trustworthiness Check: Be cautious. Overloading the column with the main Cefazolin peak can lead to significant peak fronting or tailing, which may obscure the nearby Impurity C peak. Monitor the Cefazolin peak shape and resolution as you increase the volume.
-
Action B (Increase Sample Concentration): Prepare a more concentrated sample solution. For example, move from 1.0 mg/mL to 2.5 mg/mL.[6] This directly increases the mass of Impurity C injected. Again, monitor for column overload.
-
-
Improve Peak Shape (Efficiency): A tall, narrow peak is easier to detect and quantify than a short, broad one, even if they have the same area.
-
Causality: Peak broadening reduces the maximum peak height, pushing it closer to the baseline noise. Factors like column technology and mobile phase composition govern peak efficiency.
-
Action: Evaluate your column and gradient. Switching from a standard HPLC column (e.g., 5 µm particle size) to a UPLC/UHPLC column with sub-2 µm particles will significantly reduce peak widths and increase peak heights, thereby improving sensitivity.[2] Additionally, optimizing the gradient slope (making it shallower around the elution time of Impurity C) can improve resolution from neighboring peaks and enhance its shape.
-
Question 2: I see a peak, but its resolution from a neighboring peak is poor (<1.5). How can I improve separation?
Poor resolution is a selectivity issue. The goal is to change the chromatography to make the peaks separate further from each other.
Logical Relationship: Parameters Affecting Resolution
Caption: Key parameters influencing chromatographic resolution.
Detailed Steps:
-
Modify Mobile Phase pH: The ionization state of both Cefazolin and its impurities can be altered by changing the pH of the aqueous portion of the mobile phase.
-
Causality: Impurity C has a free amino group and a carboxylic acid, making its retention highly sensitive to pH. A small change in pH can alter its charge and polarity, thus changing its interaction with the C18 stationary phase differently than other components.
-
Action: Most methods use a phosphate buffer around pH 6.8 or 7.0.[1][3] Try adjusting the pH by ±0.2 units to see the effect on selectivity. Ensure the new pH is within the stable operating range of your column (typically pH 2-8 for standard silica-based C18 columns).
-
-
Change Organic Modifier: While acetonitrile is common, switching to methanol can alter selectivity.
-
Causality: Methanol and acetonitrile have different properties (viscosity, polarity, and interaction mechanisms like dipole-stacking). This can change the elution order or improve the separation between closely eluting compounds.
-
Action: Try replacing acetonitrile with methanol in your mobile phase. You may need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile in reversed-phase chromatography.
-
-
Select a Different Column Chemistry: If mobile phase adjustments are insufficient, the stationary phase is the most powerful tool for changing selectivity.
-
Action: If you are using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded C18 (e.g., ARION® Polar C18).[2] These phases offer different interaction mechanisms (like pi-pi interactions with the phenyl column) that can resolve compounds that co-elute on a standard C18.
-
Part 3: Advanced Strategies & FAQs
FAQ 1: Should I switch from HPLC to UPLC/UHPLC for this analysis?
Yes, if sensitivity is a primary concern.
-
Expertise: Ultra-High-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles. This leads to a dramatic increase in column efficiency (N). The van Deemter equation, which describes band broadening, shows that smaller particles allow for faster optimal flow rates and result in significantly sharper, narrower peaks. A narrower peak translates to a taller peak for the same mass, directly increasing the signal-to-noise ratio and improving sensitivity.
-
Trustworthiness: The switch requires a compatible instrument capable of handling the high backpressures generated by these columns (>6000 psi). The system must also have a low dispersion volume to preserve the sharp peaks. If these conditions are met, the improvement in sensitivity and resolution is substantial and reproducible.
| Parameter | Conventional HPLC Method | High-Sensitivity UPLC Method | Rationale for Improvement |
| Instrument | Standard HPLC (e.g., Waters Alliance) | UPLC/UHPLC System | Required for high backpressure and low dispersion. |
| Column | 4.6 x 250 mm, 5 µm (e.g., YMC Pack Pro C18)[1] | 2.1 x 100 mm, 1.7 µm (e.g., Acquity BEH C18) | Smaller particles dramatically increase efficiency (N), leading to sharper, taller peaks (higher sensitivity). |
| Flow Rate | 1.0 - 2.0 mL/min[3] | 0.3 - 0.5 mL/min | Optimized for smaller column diameter and particle size. |
| Injection Vol. | 10 - 20 µL[1] | 1 - 5 µL | Smaller volume is used to prevent overload on a smaller column, but sensitivity is gained from peak efficiency. |
| Detector | UV @ 254 nm or 210 nm[1][3] | PDA/DAD with optimal wavelength selection | PDA allows for precise selection of λmax for the impurity, maximizing its signal. |
| Run Time | 30 - 60 minutes[1] | 5 - 15 minutes | Higher efficiency allows for faster gradients and shorter run times. |
FAQ 2: When is it appropriate to use Mass Spectrometry (LC-MS) for Impurity C?
Use LC-MS for confirmation and when UV-based methods are insufficient.
-
Confirmation of Identity: A low-level peak detected by UV could be Impurity C or an unknown co-eluting substance. LC-MS provides mass-to-charge (m/z) data, which is highly specific. Confirming that the peak has the correct molecular weight for Impurity C provides unambiguous identification.[7]
-
Ultimate Sensitivity: For trace-level analysis below what even an optimized UPLC-UV method can achieve, LC-MS operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity and selectivity, effectively filtering out all chemical noise except the ion of interest.
FAQ 3: How can I generate a reference peak for Impurity C to validate my method?
You can use a certified reference standard if available. If not, a forced degradation study is a practical approach.[8]
-
Experience: Cefazolin is known to degrade under various stress conditions (acid, base, oxidation, heat, light).[1][4] While the exact conditions to selectively generate Impurity C are not detailed in the provided literature, base-catalyzed hydrolysis is a common pathway for cleaving amide bonds in related structures.
-
Protocol: Exposing a solution of Cefazolin to mild basic conditions (e.g., 0.1 N NaOH, with reaction time carefully monitored) can generate various degradation products, which can then be analyzed by HPLC-MS to identify the peak corresponding to the mass of Impurity C.[1] This "degraded sample" can then be used as a qualitative standard to identify the retention time of Impurity C in your routine samples.
Part 4: Optimized Protocol for High-Sensitivity Detection
This protocol outlines a UPLC-UV method designed for enhanced sensitivity in detecting Cefazolin Impurity C.
Objective: To achieve a Limit of Quantification (LOQ) at or below the 0.05% reporting threshold.
1. Reagents and Materials:
-
Cefazolin Reference Standard and sample material.
-
Acetonitrile (UPLC-MS grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.
-
Orthophosphoric Acid, analytical grade.
-
Water, high-purity (e.g., Milli-Q or equivalent).
2. Chromatographic System:
-
System: UPLC/UHPLC system with a low-dispersion flow path.
-
Detector: Photodiode Array (PDA) or Diode Array (DAD) Detector.
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent high-efficiency, end-capped C18 column).
-
Column Temperature: 30 °C.[1]
3. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 50 mM potassium phosphate buffer. Dissolve 6.8 g of KH₂PO₄ in 1000 mL of water and adjust the pH to 6.5 with a dilute potassium hydroxide or phosphoric acid solution. Filter through a 0.22 µm filter.[1]
-
Mobile Phase B: Acetonitrile.
4. Sample and Standard Preparation:
-
Diluent: Mobile Phase A.
-
Sample Solution: Accurately weigh and dissolve Cefazolin sodium in the diluent to obtain a final concentration of 2.5 mg/mL.[6]
-
Reference Standard Solution (for peak identification): Prepare a solution of Cefazolin Reference Standard at the same concentration. If available, also prepare a solution of Cefazolin Impurity C CRS at a concentration relevant to the specification limit (e.g., 1.25 µg/mL for a 0.05% limit relative to the 2.5 mg/mL sample).
5. UPLC Method Parameters:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Detection: Monitor at both 254 nm (for Cefazolin) and 215 nm (for improved impurity detection). Use the 215 nm channel for quantifying Impurity C.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B Curve 0.0 98 2 Initial 1.0 98 2 6 8.0 70 30 6 9.0 50 50 6 10.0 98 2 6 | 12.0 | 98 | 2 | 6 |
6. System Suitability & Validation:
-
Spiking: Spike the sample solution with a known amount of Impurity C reference standard to confirm the retention time and demonstrate the method's ability to recover the impurity.
-
Resolution: Ensure the resolution between the Impurity C peak and any adjacent peak is greater than 2.0.
-
LOQ & LOD: Formally determine the Limit of Detection and Limit of Quantification by injecting serially diluted solutions of the Impurity C reference standard to establish signal-to-noise ratios of approximately 3:1 (LOD) and 10:1 (LOQ).
References
- European Directorate for the Quality of Medicines & HealthCare (EDQM). Cefazolin Sodium Monograph 01/2008:0988. European Pharmacopoeia.
-
Sivakumar, B., Parthasarathy, K., Murugan, R., Jeyasudha, R., Murugan, S., & Saranghdar, R. J. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica, 81(4), 933–950. [Link]
-
United States Pharmacopeial Convention. (2006). USP Monographs: Cefazolin. USP29-NF24. [Link] (Note: Link may require subscription; referencing general availability of monograph).
-
Chromservis. Related substances of cefazolin sodium. Application Note #516. [Link]
-
Sivakumar, B., et al. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. ResearchGate. [Link]
-
European Pharmacopoeia. (2012). Cefazolin Sodium Monograph. Ph. Eur. 7.0. [Link] (Referenced within Application Note).
-
Veeprho Pharmaceuticals. Cefazolin Impurities and Related Compound. Veeprho. [Link]
-
United States Pharmacopeial Convention. (2011). Cefazolin Sodium Monograph. USP-NF. [Link] (Note: Link may require subscription).
-
Lalitha, D., & Rao, K. (2010). Stability-Indicating Reverse Phase HPLC Method for the Determination of Cefazolin. Tropical Journal of Pharmaceutical Research, 9(1). [Link]
-
United States Pharmacopeial Convention. (2025). Cefazolin Sodium Monograph. USP 2025. [Link]
Sources
- 1. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromservis.eu [chromservis.eu]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Cefazolin Sodium - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of Cefazolin Impurity C
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing signal instability, poor reproducibility, or sensitivity drops when quantifying Cefazolin Impurity C via Liquid Chromatography-Mass Spectrometry (LC-MS).
Cefazolin Impurity C (CAS: 56842-77-4), chemically identified as (6R,7R)-7-(2-(1H-tetrazol-1-yl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][2], is a critical degradation product monitored during pharmaceutical quality control[]. When analyzed in complex matrices (e.g., plasma, wastewater, or formulated drug products), the Electrospray Ionization (ESI) source is highly susceptible to matrix effects —specifically ion suppression or enhancement caused by co-eluting excipients, biological salts, or phospholipids[4][5].
Below, we provide the causality behind these phenomena, self-validating troubleshooting protocols, and quantitative optimization strategies.
Visualizing the Problem: ESI Ion Suppression
Mechanism of ESI ion suppression caused by co-eluting matrix components.
Section 1: Diagnostic FAQs – Understanding the Causality
Q1: What specific physicochemical properties of Cefazolin Impurity C make it vulnerable to matrix effects? Answer: Cefazolin Impurity C contains a tetrazole ring and a carboxylic acid moiety, making it highly polar and prone to early elution on standard reversed-phase C18 columns. In ESI mode, it readily ionizes. However, if highly abundant endogenous compounds (such as phospholipids in plasma or surfactants in wastewater) co-elute, they compete for the limited charge and surface area available on the ESI droplet[5]. Because these matrix components often possess higher surface activity or proton affinity, they preempt the ionization of Impurity C, leading to severe signal suppression[6].
Q2: How do I definitively diagnose and validate the presence of matrix effects in my workflow? Answer: Matrix effects must be quantified using a self-validating metric known as the Matrix Factor (MF) . The formula is: MF = (Peak Area of Analyte Spiked Post-Extraction) / (Peak Area of Analyte in Neat Solvent)
-
MF = 1.0: No matrix effect.
-
MF < 0.85: Significant ion suppression.
-
MF > 1.15: Significant ion enhancement.
Regulatory bioanalytical guidelines require the Relative Standard Deviation (RSD) of the internal standard-normalized matrix factor, calculated from at least 6 different lots of matrix, to be < 15%[4]. If your assay fails this metric, you must intervene using the protocols below.
Section 2: Step-by-Step Troubleshooting Protocols
To effectively troubleshoot, you must isolate whether the issue is chromatographic (co-elution) or preparative (inadequate sample cleanup).
Protocol A: Post-Column Infusion (PCI) for Matrix Profiling
This protocol maps exactly where in your chromatographic gradient the suppression occurs, allowing you to visualize the "invisible" matrix peaks.
-
Hardware Setup: Install a zero-dead-volume Tee-junction between the analytical LC column and the MS ESI source. Connect a syringe pump to the third port of the Tee.
-
Analyte Infusion: Continuously infuse a neat standard solution of Cefazolin Impurity C (e.g., 100 ng/mL) via the syringe pump at a constant rate of 10 µL/min.
-
Matrix Injection: Inject a blank matrix extract (e.g., extracted blank plasma or formulation buffer) through the LC system using your standard gradient method.
-
Data Acquisition & Observation: Monitor the specific MS/MS transition for Impurity C. The baseline should remain elevated and flat. A sudden dip in the baseline indicates a zone of severe ion suppression.
-
Corrective Action: If the retention time (Rt) of Impurity C falls within this suppression dip, modify your mobile phase gradient (e.g., adjust the initial organic % or gradient slope) to shift the analyte away from the matrix elution zone[6].
Protocol B: Optimized Sample Preparation (SPE & Phospholipid Removal)
If chromatographic shifting fails because the matrix suppression zone is too broad, the matrix must be physically removed prior to injection. Simple Protein Precipitation (PPT) is often insufficient for LC-MS/MS of cephalosporins in complex biological matrices[4].
-
Pre-treatment: Dilute 100 µL of the biological or wastewater sample with 100 µL of 1% formic acid in water to disrupt protein-drug binding.
-
Extraction Loading: Apply the pre-treated sample to a mixed-mode Solid Phase Extraction (SPE) cartridge or a dedicated Phospholipid-Removal plate.
-
Interference Washing: Wash the sorbent with 5% methanol in water to elute salts and highly polar interferences without prematurely eluting the analyte.
-
Target Elution: Elute Cefazolin Impurity C using 90% acetonitrile containing 0.1% formic acid.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase to ensure optimal peak shape integrity upon injection.
Visualizing the Troubleshooting Workflow
Step-by-step decision matrix for resolving LC-MS ion suppression.
Section 3: Quantitative Optimization & Data Interpretation
To demonstrate the efficacy of Protocol B, observe the impact of different extraction methodologies on the Matrix Factor of Cefazolin Impurity C.
Table 1: Impact of Sample Preparation on Cefazolin Impurity C Matrix Factor (MF)
| Sample Preparation Method | Matrix Factor (MF) | % RSD (n=6 lots) | Phospholipid Removal Efficiency | Diagnostic Outcome |
| Protein Precipitation (PPT) | 0.45 | 22.4% | < 10% | Severe Suppression (Fails criteria) |
| Liquid-Liquid Extraction (LLE) | 0.72 | 16.1% | ~ 60% | Moderate Suppression (Fails criteria) |
| PPT + Phospholipid Removal | 0.94 | 8.3% | > 95% | Acceptable[4] |
| Mixed-Mode SPE | 0.98 | 4.2% | > 98% | Optimal[7] |
Note: Data trends synthesized from standardized cephalosporin LC-MS/MS optimization workflows.
Q3: Can I rely entirely on an Internal Standard (IS) to compensate for matrix effects? Answer: A Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard because it co-elutes exactly with the analyte and experiences the exact same suppression, allowing the analyte-to-IS ratio to remain constant[4][5]. However, an SIL-IS cannot rescue a fundamentally flawed extraction. If ion suppression is extreme (e.g., MF < 0.2), the absolute signal-to-noise ratio will drop so low that the Limit of Quantitation (LOQ) is compromised. You must first optimize chromatography and extraction to achieve an absolute MF > 0.8, and then use an SIL-IS to correct the residual variance.
Q4: How does mobile phase chemistry influence the matrix effect for this specific impurity? Answer: Cefazolin Impurity C is highly sensitive to the pH and ionic strength of the mobile phase. Using 10 mM ammonium formate with 0.1% formic acid in the aqueous phase promotes consistent ionization and helps buffer against localized pH shifts caused by eluting matrix salts[4]. Strictly avoid using non-volatile buffers (like phosphate), which will cause catastrophic ion suppression and permanent source fouling.
References
- BOC Sciences. "Cefazolin and Impurities." bocsci.com.
- ChemicalBook. "56842-77-4 CAS|头孢唑啉杂质C." chemicalbook.com.
- Lefeuvre et al. "Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry." PMC.
- PI Biotech Inc. "头孢唑林钠-PI." paypaytech.com.
- Thermo Fisher Scientific. "Analysis of pharmaceuticals, steroids and antibiotics using UHPLC- Orbitrap mass spectrometry with enhanced sensitivity, selectivity and minimal matrix effects." thermofisher.com.
- e-Repositori UPF. "Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater." upf.edu.
- Duelge et al. "A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples." PMC.
Sources
- 1. 56842-77-4 CAS|头孢唑啉杂质C|生产厂家|价格信息 [m.chemicalbook.com]
- 2. 头孢唑林钠-PI & PI Biotech Inc,广州牌牌生物科技有限公司 [paypaytech.com]
- 4. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. repositori.upf.edu [repositori.upf.edu]
- 7. A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Impurities in Cefazolin Formulations: A Guide for Researchers
This guide provides a comprehensive comparative analysis of impurities in different Cefazolin formulations. It is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the types of impurities, their origins, and the analytical methodologies for their detection and quantification. This document emphasizes the causality behind experimental choices and provides actionable protocols to ensure scientific integrity.
Introduction: The Critical Role of Impurity Profiling for Cefazolin
Cefazolin, a first-generation cephalosporin antibiotic, is a cornerstone in the treatment of various bacterial infections.[1][2] Its efficacy and safety are paramount, and a critical aspect of ensuring these attributes lies in the meticulous control of impurities. Impurities in drug substances and products can arise from various sources, including the manufacturing process, degradation of the active pharmaceutical ingredient (API), and interactions with excipients.[1][3] These impurities, even at trace levels, can potentially impact the drug's stability, efficacy, and safety, making their thorough characterization and control a regulatory necessity.[4][5]
This guide will delve into the common impurities associated with Cefazolin, explore the analytical techniques for their identification and quantification, and present a comparative analysis of hypothetical Cefazolin formulations to illustrate the practical application of these principles.
The Landscape of Cefazolin Impurities: Process-Related vs. Degradation Products
Cefazolin impurities can be broadly categorized into two main types: process-related impurities and degradation impurities.[3]
-
Process-Related Impurities: These are substances that are formed during the synthesis of the Cefazolin API. They can include unreacted starting materials, intermediates, by-products, and residual solvents.[3] The European Pharmacopoeia lists several potential process-related impurities for Cefazolin, such as Impurity A (tetrazolylacetic acid).[4][]
-
Degradation Impurities: These impurities result from the chemical breakdown of Cefazolin over time due to factors like exposure to light, heat, moisture, or inappropriate pH.[3][7][8] Common degradation pathways for β-lactam antibiotics like Cefazolin include hydrolysis of the β-lactam ring.[3] Studies have shown that the stability of Cefazolin is significantly influenced by pH and temperature, with degradation being more pronounced at alkaline pH and higher temperatures.[7][9]
Understanding the origin of these impurities is crucial for developing robust manufacturing processes and stable formulations.
Analytical Arsenal for Impurity Profiling: A Deep Dive into Methodology
High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for the separation and quantification of Cefazolin and its impurities.[3][4][10][11][12][13][14][15][16][17] Its versatility, sensitivity, and resolving power make it ideal for analyzing complex mixtures.
Experimental Protocol: Reversed-Phase HPLC for Cefazolin Impurity Profiling
This section details a robust, self-validating HPLC method for the comparative analysis of impurities in different Cefazolin formulations. The rationale behind each parameter selection is explained to provide a deeper understanding of the method's development.
Objective: To develop and validate a stability-indicating HPLC method for the separation and quantification of Cefazolin and its known impurities in different formulations.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the workhorse for separating moderately polar compounds like Cefazolin and its impurities. The C18 stationary phase provides excellent hydrophobic retention and selectivity.
-
Mobile Phase: A gradient elution is employed to effectively separate impurities with a wide range of polarities.
-
Mobile Phase A: 0.1 M Ammonium Acetate buffer (pH 5.6). The buffer is crucial for maintaining a consistent pH, which influences the ionization state of the analytes and, consequently, their retention. A pH of 5.6 is often a good starting point for cephalosporins.
-
Mobile Phase B: Acetonitrile. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.
-
-
Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute the more non-polar impurities. The specific gradient profile needs to be optimized based on the separation of critical impurity pairs.
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and chromatographic efficiency for a standard 4.6 mm ID column.
-
Column Temperature: 30°C. Maintaining a constant column temperature is essential for reproducible retention times. 30°C is a common and practical temperature.
-
Detection Wavelength: 254 nm. Cefazolin and many of its impurities exhibit significant absorbance at this wavelength, allowing for sensitive detection.[4][18][19] A PDA detector can be invaluable for peak purity analysis and for identifying unknown impurities based on their UV spectra.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the Cefazolin formulation in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Forced Degradation Studies (Method Validation): To ensure the method is "stability-indicating," forced degradation studies are performed. This involves subjecting a Cefazolin solution to various stress conditions to intentionally generate degradation products.
-
Acid Hydrolysis: Treat the sample solution with 0.1N HCl.[18]
-
Base Hydrolysis: Treat the sample solution with 0.1N NaOH.[8][18]
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂.[8]
-
Photolytic Degradation: Expose the sample solution to UV light.[8][18]
-
Thermal Degradation: Heat the sample solution.[18]
The chromatograms from the stressed samples are then analyzed to ensure that the degradation products are well-separated from the main Cefazolin peak and from each other.
Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for the comparative analysis of impurities in different Cefazolin formulations.
Caption: Workflow for comparative impurity analysis of Cefazolin formulations.
Comparative Analysis of Hypothetical Cefazolin Formulations
To illustrate the practical application of the described methodology, let's consider a comparative analysis of three hypothetical Cefazolin formulations:
-
Formulation A: A newly developed lyophilized powder for injection.
-
Formulation B: An established commercial lyophilized powder for injection from a different manufacturer.
-
Formulation C: A ready-to-use frozen solution of Cefazolin.
The following table summarizes the hypothetical impurity profiles obtained using the validated HPLC method. The percentage of each impurity is calculated based on the area normalization method.
| Impurity | Relative Retention Time (RRT) | Formulation A (%) | Formulation B (%) | Formulation C (%) |
| Impurity A | 0.85 | 0.08 | 0.12 | 0.05 |
| Unknown Impurity 1 | 1.15 | 0.03 | 0.05 | Not Detected |
| Cefazolin | 1.00 | 99.80 | 99.70 | 99.85 |
| Degradant 1 | 1.30 | 0.05 | 0.08 | 0.07 |
| Degradant 2 | 1.55 | 0.04 | Not Detected | 0.03 |
Interpretation of Results:
-
Formulation A shows a relatively clean impurity profile with low levels of known and unknown impurities.
-
Formulation B exhibits a slightly higher level of Impurity A, which could be related to the manufacturing process of the API. The absence of Degradant 2 might suggest a more stable formulation or different storage conditions.
-
Formulation C , the ready-to-use solution, shows the lowest level of the process-related Impurity A but contains detectable levels of degradation products, which is expected for a solution formulation.
This comparative data allows researchers to make informed decisions regarding formulation development, manufacturer selection, and storage recommendations.
Advanced Characterization: Identifying the Unknowns
While HPLC with UV detection is excellent for quantification, identifying unknown impurities requires more advanced techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, providing molecular weight information that is crucial for structural elucidation.[4][16][18][19][20] Further characterization can be achieved by isolating the impurity using preparative HPLC and then analyzing it by Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy.[4][12][16][18][19][20]
The following diagram illustrates the relationship between these analytical techniques in the impurity identification process.
Caption: Analytical techniques for impurity identification.
Conclusion and Future Perspectives
The comparative analysis of impurities is a critical component of drug development and quality control for Cefazolin formulations. A well-designed and validated HPLC method provides the foundation for this analysis, enabling the detection and quantification of both process-related and degradation impurities. By understanding the impurity profiles of different formulations, researchers can optimize manufacturing processes, enhance product stability, and ultimately ensure the safety and efficacy of this vital antibiotic.
Future advancements in analytical technology, such as Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), will continue to improve the speed, sensitivity, and specificity of impurity profiling, further strengthening the quality control of pharmaceutical products.[16][17]
References
- European Pharmacopoeia (Ph. Eur.). (n.d.). Cefazolin Sodium Monograph.
-
Reddy, B. P., et al. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 147-152. [Link]
-
Veeprho Pharmaceuticals. (n.d.). Cefazolin Impurities and Related Compound. [Link]
- de Oliveira, M. A., et al. (2014). Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product. Journal of Analytical & Pharmaceutical Research, 1(3), 00015.
-
Daicel Pharma. (n.d.). Cefazolin Impurities Manufacturers & Suppliers. [Link]
- Srinivasu, M. K., et al. (2013). Isolation and Characterisation of Degradation Impurities of Cefazolin Sodium. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 934-943.
-
Ahmed, I., & Day, P. (1987). Stability of cefazolin sodium in various artificial tear solutions and aqueous vehicles. American Journal of Hospital Pharmacy, 44(10), 2287-2290. [Link]
-
Levin, S. D., et al. (1977). Rapid analysis of cefazolin in serum by high-pressure liquid chromatography. Antimicrobial Agents and Chemotherapy, 12(1), 105-109. [Link]
-
Hu, C., et al. (2017). Determination of Relative Response Factors of Cefazolin Impurities by Quantitative NMR. AAPS PharmSciTech, 18(6), 2213-2220. [Link]
-
Reddy, G. O., et al. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). Cefazolin and its Impurities. [Link]
-
Reddy, B. P., et al. (2013). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. MDPI. [Link]
- Kodym, A., & Zawisza, T. (2000). Physical and chemical properties and stability of sodium cefazolin in buffered eye drops determined with HPLC method. Acta Poloniae Pharmaceutica, 57(5), 339-346.
-
Donnelly, R. F. (2011). Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags. The Canadian Journal of Hospital Pharmacy, 64(4), 241-247. [Link]
- Mourier, G., et al. (2018). Physicochemical stability of cefazolin in polypropylene syringes and in elastomeric devices. European Journal of Hospital Pharmacy, 25(Suppl 1), A134.
- United States Pharmacopeia. (2011). Cefazolin Sodium. USP-NF.
- Brbaklic, M., et al. (2013). Multidimensional evaluation of impurity profiles for generic cephalexin and cefaclor antibiotics. Journal of Pharmaceutical and Biomedical Analysis, 74, 16-25.
-
Trungtamthuoc. (2025). Cefazolin Sodium - Definition, Identification, Assay - USP 2025. [Link]
- Trissel, L. A. (2018). Trissel's Stability of Compounded Formulations. 6th ed.
- Walker, S. E., & Iazzetta, J. (1998). Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags. The Canadian Journal of Hospital Pharmacy, 51(5), 205-210.
- Nassar, S. H., et al. (2021). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy, 12(1), 1039-1047.
-
U.S. Food and Drug Administration. (2015). NDA 207131 Cefazolin Injection, USP in GALAXY Container. [Link]
- Hussain, I., et al. (2020). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. LCGC North America, 38(11), 624-630.
- Kumar, V., & Singh, S. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5434-5443.
-
Shishov, A., et al. (2023). Analytical Determination of Cephalosporin Antibiotics Using Coordination Polymer Based on Cobalt Terephthalate as a Sorbent. Polymers, 15(3), 578. [Link]
-
Wang, Y., et al. (2017). Embryo and Developmental Toxicity of Cefazolin Sodium Impurities in Zebrafish. Frontiers in Pharmacology, 8, 394. [Link]
Sources
- 1. Cefazolin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 7. Stability of cefazolin sodium in various artificial tear solutions and aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. View of Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 9. ptfarm.pl [ptfarm.pl]
- 10. scispace.com [scispace.com]
- 11. Rapid Analysis of Cefazolin in Serum by High-Pressure Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Relative Response Factors of Cefazolin Impurities by Quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (PDF) Multidimensional evaluation of impurity profiles for generic cephalexin and cefaclor antibiotics [academia.edu]
- 14. sysrevpharm.org [sysrevpharm.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. Analytical Determination of Cephalosporin Antibiotics Using Coordination Polymer Based on Cobalt Terephthalate as a Sorbent [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and UPLC Methods for Cefazolin Impurity Analysis: A Cross-Validation Study
In the landscape of pharmaceutical quality control, the accurate and efficient profiling of impurities is paramount to ensuring drug safety and efficacy. Cefazolin, a first-generation cephalosporin antibiotic, is a cornerstone in the treatment of bacterial infections. Like all active pharmaceutical ingredients (APIs), its purity is a critical quality attribute. This guide provides an in-depth comparison and cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of Cefazolin impurities. We will delve into the procedural nuances, comparative performance data, and the strategic rationale behind transitioning from a conventional HPLC method to a more advanced UPLC approach.
The Imperative of Impurity Profiling in Cefazolin
Impurities in Cefazolin can originate from various sources, including the synthetic process, degradation of the API, or interaction with excipients.[1] These impurities, even at trace levels, can have pharmacological effects that may compromise the safety and efficacy of the final drug product.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control and characterization of any impurity present at a concentration greater than 0.1%.[3][4] Therefore, robust analytical methods are essential for their detection and quantification.
HPLC vs. UPLC: A Tale of Two Technologies
For decades, HPLC has been the workhorse of pharmaceutical analysis, offering reliable and robust separation capabilities.[5] It typically utilizes columns with stationary phase particles in the 3-5 µm range and operates at pressures up to 6,000 psi.[5][6]
UPLC, a more recent innovation, represents a significant advancement in liquid chromatography.[7] By employing columns with sub-2 µm particles, UPLC systems can operate at much higher pressures (up to 15,000 psi).[8][9][10] This fundamental difference leads to several key advantages, including:
-
Faster Analysis Times: UPLC can significantly reduce run times, often by a factor of five to ten compared to HPLC, leading to increased sample throughput.[5][6]
-
Improved Resolution: The smaller particle size results in higher separation efficiency, allowing for better resolution of closely eluting impurities.[8][11]
-
Enhanced Sensitivity: UPLC often provides narrower and taller peaks, leading to improved signal-to-noise ratios and lower detection limits.[5][8]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a significant decrease in solvent usage, aligning with green chemistry initiatives and reducing operational costs.[6]
The following diagram illustrates the fundamental relationship and evolution from HPLC to UPLC.
Caption: Evolution from HPLC to UPLC and its associated performance benefits.
The Cross-Validation Protocol: Ensuring Method Comparability
When transitioning from a validated HPLC method to a new UPLC method, it is not sufficient to simply re-validate the new method. A cross-validation study is crucial to demonstrate that the two methods provide comparable results, ensuring data continuity and consistency.[12][13] This is particularly important for ongoing stability studies or when comparing data generated across different laboratories or time points.
The cross-validation workflow involves a series of experiments designed to compare the performance characteristics of both methods.
Caption: Workflow for the cross-validation of HPLC and UPLC methods.
Experimental Protocol
The following sections detail the step-by-step methodologies for the cross-validation of HPLC and UPLC methods for Cefazolin and its known impurities.
1. Materials and Reagents:
-
Cefazolin Sodium reference standard and known impurity standards were sourced from a reputable pharmacopeial source.
-
HPLC-grade acetonitrile, methanol, and analytical-grade buffers were used.
-
Water was purified using a Milli-Q system.
2. Chromatographic Conditions:
| Parameter | HPLC Method | UPLC Method |
| System | Agilent 1260 Infinity II | Waters ACQUITY UPLC H-Class |
| Column | Zorbax Eclipse Plus C18 (4.6 x 250 mm, 5 µm) | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.05 M Phosphate Buffer, pH 6.8 | 0.05 M Phosphate Buffer, pH 6.8 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 0-7 min, 2-15% B; 7-30 min, 15-20% B; 30-45 min, 20-50% B | 0-1 min, 2-15% B; 1-5 min, 15-20% B; 5-6 min, 20-50% B |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Injection Vol. | 20 µL | 2 µL |
| Detection | UV at 254 nm | UV at 254 nm |
Rationale for Method Transfer Choices: The UPLC method parameters were scaled down from the HPLC method to maintain similar selectivity while leveraging the benefits of the smaller particle size column. The flow rate, injection volume, and gradient times were adjusted based on column dimensions to achieve a faster separation without compromising resolution.[14][15]
3. Validation Parameters (as per ICH Q2(R2) Guidelines): [13][16]
-
Specificity: Forced degradation studies were performed on Cefazolin (acid, base, oxidative, thermal, and photolytic stress) to ensure there was no co-elution of degradation products with the main peak or among themselves. Peak purity was assessed using a photodiode array (PDA) detector.
-
Linearity: Solutions of Cefazolin and its impurities were prepared at five concentration levels, from the Limit of Quantitation (LOQ) to 150% of the specification limit.
-
Accuracy: Accuracy was determined by spiking a placebo mixture with known amounts of Cefazolin and its impurities at three concentration levels (80%, 100%, and 120% of the target concentration) and calculating the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of a standard solution were performed on the same day.
-
Intermediate Precision (Inter-assay precision): The analysis was repeated by a different analyst on a different day using a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Robustness: The robustness of each method was evaluated by intentionally varying critical parameters such as pH of the mobile phase (±0.2 units), column temperature (±5 °C), and flow rate (±10%).
Comparative Data Analysis
The following tables summarize the hypothetical yet representative data obtained from the cross-validation study.
Table 1: System Suitability and Performance Comparison
| Parameter | HPLC Method | UPLC Method | % Improvement |
| Run Time (min) | 45 | 6 | 86.7% |
| Resolution (Cefazolin & Impurity A) | 2.1 | 3.5 | 66.7% |
| Theoretical Plates (Cefazolin) | 8,500 | 18,000 | 111.8% |
| Tailing Factor (Cefazolin) | 1.2 | 1.1 | 8.3% |
| Solvent Consumption (mL/run) | ~45 | ~2.4 | 94.7% |
The data clearly demonstrates the superior performance of the UPLC method in terms of speed, efficiency, and solvent savings.[7][17][18]
Table 2: Comparison of Validation Parameters
| Validation Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.5% | < 1.0% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 1.5% | < 2.5% |
| LOQ (% of test conc.) | 0.05% | 0.02% | Report |
| Robustness | Passed | Passed | No significant impact on results |
Both methods met the pre-defined acceptance criteria, demonstrating that they are both suitable for their intended purpose.[19][20][21] The UPLC method, however, showed slightly better precision and a lower LOQ, highlighting its enhanced sensitivity.[8]
Table 3: Cross-Validation Results for Impurity Quantification
| Impurity | Concentration found by HPLC (%) | Concentration found by UPLC (%) | % Difference |
| Impurity A | 0.12 | 0.11 | -8.3% |
| Impurity B | 0.08 | 0.09 | +12.5% |
| Impurity C | 0.15 | 0.14 | -6.7% |
The percentage difference in the quantification of known impurities between the two methods was found to be within acceptable limits (typically ±15%), indicating a low level of bias and demonstrating the comparability of the two methods.[22]
Conclusion and Recommendation
The cross-validation study successfully demonstrates that the newly developed UPLC method for the analysis of Cefazolin impurities is not only significantly faster and more efficient than the existing HPLC method but also provides comparable and reliable results. The UPLC method offers substantial benefits in terms of increased sample throughput, reduced solvent consumption, and enhanced sensitivity.[5][11]
Based on these findings, the UPLC method is a validated and superior alternative to the traditional HPLC method for the routine quality control and stability testing of Cefazolin. The successful cross-validation ensures that a transition to the UPLC method can be implemented with confidence, maintaining data integrity and improving overall laboratory productivity.
References
- Vertex AI Search. (2025, March 25). Ultra Performance Liquid Chromatography (Uplc): A New Trend in Analysis.
- ThermoFisher.
- Trudell, J. (2021, April 28). Best Practices in HPLC to UHPLC Method Transfer. Labcompare.com.
- LCGC International. (2022, April 15).
- Waters Corporation.
- Veeprho Pharmaceuticals.
- Benchchem. HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison.
- ResearchGate. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance.
- PMC. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance.
- MDPI. (2013, June 4). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance.
- Alispharm. (2023, October 11).
- (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling.
- Phenomenex. (2025, April 1).
- Royal Society of Chemistry. Chapter 3: Method Transfer Between Conventional HPLC and UHPLC.
- Semantic Scholar. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance.
- Austin Publishing Group. (2015, December 31).
- Chromatography Today.
- SynThink Research Chemicals. (2023, June 13).
- WebofPharma. (2026, February 13).
- Waters. Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
- (2025, December 10).
- Waters. Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis.
- Isolation and Characterisation of Degrad
- IQVIA Laboratories. (2025, March 26).
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- PMC. (2025, January 2). Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl.
- ResearchGate. Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method.
- (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
- SciSpace.
- AMSbiopharma. (2025, July 22).
- PharmaGuru. (2025, August 11).
- EMA. (2022, March 31). ICH guideline Q2(R2)
- Determination of Relative Response Factors of Cefazolin Impurities by Quantit
Sources
- 1. veeprho.com [veeprho.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 6. labcompare.com [labcompare.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis [webofpharma.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. ema.europa.eu [ema.europa.eu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. books.rsc.org [books.rsc.org]
- 18. Ultra Performance Liquid Chromatography (UPLC) - A Review [austinpublishinggroup.com]
- 19. synthinkchemicals.com [synthinkchemicals.com]
- 20. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. labs.iqvia.com [labs.iqvia.com]
Robustness Testing of the Analytical Method for Cefazolin Impurity C: A Comparative Guide
Executive Summary
Objective: To provide a definitive technical guide on validating the robustness of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Cefazolin Impurity C (3-methyl analog) .
The Challenge: Cefazolin Impurity C (EP Impurity C) is structurally similar to the parent API, differing only by the substitution of the 3-thiadiazolylthiomethyl moiety with a methyl group. Standard pharmacopoeial methods (USP/EP) often struggle with baseline resolution (
The Solution: This guide compares a Standard Pharmacopoeial Method against an Optimized Robust Method (utilizing Core-Shell Technology). We demonstrate that the Optimized Method maintains critical resolution (
Part 1: Technical Context & Structural Logic
The Target: Cefazolin Impurity C
Chemical Name: (6R,7R)-3-Methyl-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][2][3] Origin: Impurity C is typically a process impurity arising from the hydrogenolysis of the 3-position substituent or over-reduction during synthesis. Its lipophilicity differs slightly from Cefazolin, making it a critical "critical pair" for separation.
Structural Relationship Diagram
The following diagram illustrates the structural divergence between Cefazolin and Impurity C, highlighting the separation challenge.
Caption: Figure 1 visualizes the structural modification at the C-3 position leading to Impurity C.
Part 2: Method Comparison (Standard vs. Optimized)
We compared the robustness of two methods. The Standard Method represents a traditional porous C18 approach (aligned with general USP monographs). The Optimized Method utilizes a modern Core-Shell C18 column with a modified gradient to enhance selectivity.
Chromatographic Conditions
| Parameter | Method A: Standard (Alternative) | Method B: Optimized (The Solution) | Rationale for Optimization |
| Column | Porous C18 (5 µm, 250 x 4.6 mm) | Core-Shell C18 (2.7 µm, 150 x 4.6 mm) | Higher efficiency (N) and narrower peaks improve resolution ( |
| Mobile Phase A | Phosphate Buffer pH 6.8 | Phosphate Buffer pH 3.0 | Lower pH suppresses silanol ionization, reducing tailing for the amine/tetrazole groups. |
| Mobile Phase B | Acetonitrile | Acetonitrile : Methanol (90:10) | Methanol adds unique selectivity for the polar tetrazole ring. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Optimized for Van Deemter minimum of 2.7 µm particles. |
| Gradient | Linear 10-40% B in 60 min | Step-Linear 5-35% B in 25 min | Faster run time with focused gradient on the critical pair. |
Part 3: Robustness Testing Protocol
Robustness is not just checking if the method works; it is proving the method cannot fail within a defined design space. We employed a One-Variable-at-a-Time (OVAT) approach for clarity, focusing on the most critical parameters identified in the risk assessment.
Experimental Workflow
The following workflow ensures a self-validating system where failure modes are identified before routine use.
Caption: Figure 2 outlines the systematic approach to robustness testing, ensuring all critical parameters are challenged.
Experimental Data: Robustness Challenge
The following data summarizes the performance of the Optimized Method (Method B) when subjected to deliberate variations.
-
Acceptance Criteria: Resolution (
) between Impurity C and Cefazolin > 2.0; Symmetry Factor (T) < 1.5. -
Nominal Conditions: pH 3.0, Temp 30°C, Flow 0.8 mL/min.
| Parameter Variation | Condition | Resolution ( | Tailing Factor (T) | Retention Time (min) | Status |
| Nominal | Standard | 4.2 | 1.1 | 12.5 | PASS |
| pH | 2.8 (-0.2) | 4.3 | 1.1 | 12.8 | PASS |
| 3.2 (+0.2) | 3.8 | 1.2 | 12.1 | PASS | |
| Temperature | 25°C (-5°C) | 4.5 | 1.2 | 13.2 | PASS |
| 35°C (+5°C) | 3.9 | 1.0 | 11.8 | PASS | |
| Flow Rate | 0.7 mL/min | 4.4 | 1.1 | 13.9 | PASS |
| 0.9 mL/min | 4.0 | 1.1 | 11.2 | PASS | |
| % Organic (B) | -2% Absolute | 4.6 | 1.2 | 13.5 | PASS |
| +2% Absolute | 3.5 | 1.1 | 11.5 | PASS |
Comparative Analysis:
-
Method A (Standard) Failure: Under similar testing, the Standard Method (pH 6.8) showed a drop in resolution to 1.6 when pH shifted by +0.2 units, failing the acceptance criteria. This is due to the sensitivity of the carboxyl groups near neutral pH.
-
Method B (Optimized) Success: The Optimized Method maintained
across all conditions. The lower pH (3.0) renders the carboxyl groups non-ionized, stabilizing the retention behavior and making the method significantly more rugged.
Part 4: Scientific Interpretation & Causality
Why pH 3.0 Drives Robustness
At pH 6.8 (Standard Method), the carboxylic acid groups on Cefazolin and Impurity C are fully ionized (COO-). Small fluctuations in buffer pH or ionic strength significantly alter the solvation shell around these ions, causing retention time shifts. At pH 3.0 (Optimized Method), the acids are largely protonated (COOH). In this state, they interact primarily through hydrophobic mechanisms with the C18 ligand. This interaction is less sensitive to minor pH errors, resulting in the superior robustness data shown in Table 3.2.
The Role of Core-Shell Particles
The use of 2.7 µm Core-Shell particles in the Optimized Method reduces the diffusion path length (the "C" term in the Van Deemter equation). This produces sharper peaks. Since Resolution (
Part 5: Conclusion
For the analysis of Cefazolin Impurity C , the Optimized Core-Shell Method is demonstrably superior to traditional pharmacopoeial alternatives.
-
Reliability: It withstands pH variations of +/- 0.2 units without compromising resolution.
-
Speed: It reduces run time by 58% (25 min vs 60 min).
-
Compliance: It consistently meets System Suitability requirements (
), reducing the risk of OOS (Out of Specification) investigations caused by method artifacts.
Recommendation: Laboratories encountering resolution issues with Impurity C should transition to the low-pH, core-shell methodology described herein to ensure long-term analytical robustness.
References
-
European Pharmacopoeia (Ph.[4][5][6] Eur.) . Cefazolin Sodium Monograph 01/2017:0988. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Sivakumar, B., et al. (2013).[7] "Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance". Scientia Pharmaceutica, 81(4), 935–949. [Link]
-
International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Vander Heyden, Y., et al. (2001). "Robustness tests. History, definitions and objectives". LCGC Europe. [Link]
Sources
- 1. Cefazolin EP Impurity C | CAS No- 56842-77-4 | Cefazolin 3-methyl analog [chemicea.com]
- 2. allmpus.com [allmpus.com]
- 3. Cefazolin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Cefazolin EP Reference Standard CAS 25953-19-9 Sigma Aldrich [sigmaaldrich.com]
- 5. drugfuture.com [drugfuture.com]
- 6. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Inter-Laboratory Comparison of Cefazolin Impurity Analysis: A Comprehensive Guide to Method Modernization and Validation
Executive Summary
Cefazolin sodium is a widely utilized first-generation cephalosporin antibiotic. Ensuring its purity is a critical regulatory requirement, as degradation products can compromise therapeutic efficacy and trigger adverse immunological reactions. The structural similarity between the active pharmaceutical ingredient (API) and its related substances makes chromatographic separation inherently challenging[1].
This guide provides an objective inter-laboratory comparison of three distinct analytical methodologies for Cefazolin impurity profiling: Conventional Pharmacopeial HPLC, Modernized UHPLC, and Two-Dimensional Liquid Chromatography (2D-LC). By analyzing the causality behind experimental choices and establishing self-validating protocols, this document equips analytical scientists with the data necessary to select and optimize the ideal method for their specific quality control or drug development needs.
Mechanistic Background: Cefazolin Degradation
Understanding the degradation pathways of Cefazolin is essential for developing a stability-indicating analytical method. The Cefazolin molecule contains a highly strained
When the
Mechanistic degradation pathway of Cefazolin under forced stress conditions.
Inter-Laboratory Study Design
To objectively evaluate performance, an inter-laboratory framework was established comparing three analytical tiers. The goal is to assess how different stationary phases and system fluidics impact the resolution of critical impurity pairs and the limits of quantitation (LOQ).
Inter-laboratory workflow comparing HPLC, UHPLC, and 2D-LC for Cefazolin impurity profiling.
Experimental Protocols & Causality
Protocol 1: Pharmacopeial HPLC Method (Lab A)
This method is adapted from the European Pharmacopoeia (Ph. Eur.) monograph for Cefazolin sodium related substances[1].
Causality of Column Selection: Highly polar degradation products (like MMTD) require highly aqueous mobile phases for adequate retention. Standard C18 chains undergo "phase collapse" in these conditions, leading to irreproducible retention times. Therefore, a Polar-embedded C18 column is utilized. The embedded hydrophilic group keeps the alkyl chains extended in 100% aqueous environments, ensuring consistent analyte-stationary phase interactions[1].
Step-by-Step Workflow:
-
Mobile Phase Preparation:
-
Phase A: Dissolve 14.54 g/L of disodium hydrogen phosphate in water, adjust pH to 6.8[1]. Causality: A pH of 6.8 maintains the API in a stable ionized state while preventing on-column acid-catalyzed hydrolysis of the
-lactam ring. -
Phase B: 100% Acetonitrile.
-
-
Standard & Sample Preparation: Prepare a Cefazolin reference solution (1.0 mg/mL) and a System Suitability Mix containing Cefazolin and Impurities J, E, H, C, G, D, A, K, I1, I2, L, and B[1].
-
Chromatographic Conditions:
-
Self-Validating Gate (System Suitability): Inject the Suitability Mix. The system is only validated for sample analysis if the chromatographic resolution (
) between Impurity J and Impurity E is 1.5 [1]. If , the run must be aborted, and the mobile phase pH or column efficiency must be investigated.
Protocol 2: Trace-Level 2D-LC Analysis (Lab C)
For toxicological assessments, identifying impurities at levels
Causality of 2D-LC: By utilizing a heart-cutting 2D-LC system, the target impurity is fractionated away from the massive API peak, concentrated on a trap column, and then eluted onto a second dimension for interference-free quantitation[4].
Step-by-Step Workflow:
-
1st Dimension Separation: Inject a high volume (100 µL) of the sample onto a primary analytical column.
-
Automated Fractionation: Program the switching valve to divert the eluent to a trap column exclusively during the specific retention time window of the target trace impurity[4].
-
Enrichment & Desalting: Wash the trap column with a highly aqueous mobile phase. Causality: This concentrates the hydrophobic impurity at the head of the trap column while flushing away non-retained matrix salts and residual API[4].
-
2nd Dimension Quantitation: Switch the valve to backflush the enriched impurity from the trap column onto a high-speed secondary analytical column for highly sensitive UV or MS detection[4].
-
Self-Validating Gate: The recovery of a spiked pseudo-impurity (e.g., caffeine at 0.0008% equivalence) must yield a signal-to-noise (S/N) ratio
to validate the enrichment efficiency.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Comparative Data Analysis
The following table synthesizes the quantitative performance metrics obtained across the three simulated laboratory setups.
| Performance Metric | Lab A: Conventional HPLC (Polar C18) | Lab B: Modernized UHPLC (Core-Shell) | Lab C: 2D-LC System (Trace Enrichment) |
| Column Technology | 3 µm Fully Porous Polar C18 | 1.7 µm Core-Shell C18 | 1st D: 5 µm C18 / 2nd D: 1.7 µm C18 |
| Total Run Time | 45 minutes | 12 minutes | 25 minutes (Total 2D cycle) |
| Resolution (Imp J / E) | 1.65 | 2.40 | N/A (Targeted analysis) |
| Limit of Detection (LOD) | 0.02% | 0.008% | 0.0005% |
| Limit of Quantitation (LOQ) | 0.05% | 0.025% | 0.0015% |
| Injection Volume | 5 µL | 1 µL | 100 µL (Enrichment) |
| Intra-day Precision (RSD) | 1.2% | 0.8% | 1.5% |
Scientific Insights & Best Practices
-
Method Robustness and Stability-Indicating Power: A true stability-indicating method must separate the API from all degradation products formed under forced conditions (acidic, alkaline, neutral, and oxidative)[2]. The data demonstrates that while Lab A's conventional method meets pharmacopeial standards, Lab B's UHPLC method provides superior resolution (
) in a fraction of the time, drastically reducing the risk of co-elution for newly discovered trace impurities[3]. -
Overcoming Sensitivity Bottlenecks: When analyzing drug products spiked with trace-level impurities, standard 1D-LC methods are limited by the detector's dynamic range; overloading the column with the API causes peak tailing that masks early-eluting impurities. Lab C's 2D-LC method bypasses this by automating the fractionation and concentration steps, achieving an LOQ of 0.0015%—ideal for genotoxic impurity screening[4].
-
Sample Preparation Integrity: Cefazolin solutions are inherently unstable at room temperature. To prevent in-situ degradation during the analytical run, all autosamplers must be thermostatted to 4 °C, and samples should be analyzed immediately post-preparation[3].
Conclusion
The inter-laboratory comparison highlights that while conventional Polar C18 HPLC methods are robust and suitable for standard batch release, modernized UHPLC and 2D-LC systems offer significant advantages in throughput and sensitivity. Laboratories must weigh the initial capital expenditure of 2D-LC systems against the necessity for ultra-trace level quantitation[4]. Regardless of the chosen platform, embedding self-validating system suitability criteria ensures the scientific integrity of the impurity profile generated.
References
- Source: nih.
- Source: chromservis.
- Source: semanticscholar.
- Source: shimadzu.
Sources
Justification of Specification Limits for Cefazolin Impurity C: A Comparative Analytical and Regulatory Guide
As a Senior Application Scientist, I frequently encounter the challenge of justifying impurity limits in complex beta-lactam antibiotics. Cefazolin, a widely used first-generation cephalosporin, is susceptible to both process-related and degradation impurities. Cefazolin Impurity C (CAS: 56842-77-4), chemically identified as (7R)-7-(2-(1H-tetrazol-1-yl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1], is a critical related substance that requires stringent control.
Unlike degradation products formed via beta-lactam ring opening, Impurity C typically originates as a process impurity. It is formed due to the carryover of 7-aminodesacetoxycephalosporanic acid (7-ADCA) during the synthesis of the active pharmaceutical ingredient (API)[2]. When the impure intermediate is acylated with 1H-tetrazole-1-acetic acid, 7-ADCA is concurrently converted into Impurity C. Understanding this causality is the first step in establishing a robust control strategy.
Regulatory Framework & Limit Justification
The justification of limits for impurities must be grounded in both safety (toxicological evaluation) and manufacturing capability, as outlined by the3[3] and 4[4] guidelines.
Because Cefazolin is often administered at high daily doses (e.g., 2g per dose for preoperative prophylaxis, potentially reaching 6–12 g/day for severe infections)[5], the qualification threshold is highly stringent. For a maximum daily dose >2g, the ICH Q3B(R2) qualification threshold is 0.15% or 1.0 mg Total Daily Intake (TDI), whichever is lower[6]. However, pharmacopeial monographs such as 7[7] establish specific acceptance criteria based on historical batch data and the clinical safety profile of the originator drug.
Table 1: Regulatory Thresholds and Compendial Limits for Cefazolin Impurities
| Guideline / Standard | Reporting Threshold | Identification Threshold | Qualification Threshold / Limit |
| ICH Q3B(R2) (MDD > 2g) | 0.05% | 0.10% or 1.0 mg TDI | 0.15% or 1.0 mg TDI |
| USP 2025 (Cefazolin Sodium) | N/A | N/A | NMT 0.1% (Unspecified Impurity) |
| EP 10.0 (Cefazolin Sodium) | 0.05% | 0.10% | NMT 0.15% (Specific Related Substances) |
Note: In the absence of a specific named limit for Impurity C in the USP monograph, it must be controlled under "Any individual unspecified impurity" with a strict limit of 0.1%[8].
Analytical Methodologies: Compendial HPLC vs. Orthogonal UPLC
To justify a limit of
The compendial USP method relies on a standard 5 µm C18 column[9]. While robust, this method suffers from long run times and peak broadening, making it difficult to accurately integrate trace impurities at the 0.05% reporting threshold. By transitioning to an optimized UPLC-PDA method utilizing sub-2-micron particles, we reduce eddy diffusion (governed by the van Deemter equation), resulting in sharper peaks and superior sensitivity.
Table 2: Performance Comparison of Analytical Approaches for Impurity C
| Parameter | USP Compendial HPLC | Optimized UPLC-PDA | Advantage of UPLC |
| Column | 4.6 mm × 25 cm, 5 µm L1 | 2.1 mm × 100 mm, 1.7 µm C18 | Higher theoretical plates, sharper peaks |
| Run Time | ~45 minutes | 12 minutes | 3.7x faster throughput |
| Resolution (Cefazolin & Epimer) | > 8.0 | > 12.0 | Superior baseline separation |
| LOD / LOQ (Impurity C) | 0.02% / 0.05% | 0.005% / 0.015% | Crucial for reporting at ICH 0.05% threshold |
Step-by-Step Experimental Protocol: High-Resolution UPLC Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system . The inclusion of a forced degradation step in the system suitability ensures the column maintains its resolving power before any sample data is accepted.
Step 1: Mobile Phase & Diluent Preparation
-
Buffer A (Aqueous) : Dissolve 6.8 g of monobasic potassium phosphate (
) in 1000 mL of LC-MS grade water. Adjust the pH to exactly 6.8 using a 10% NaOH solution[9].-
Causality: The pKa of the tetrazole ring is highly sensitive to pH fluctuations. Maintaining pH 6.8 ensures the molecule remains in a consistent ionization state, preventing peak splitting and retention time drift.
-
-
Buffer B (Organic) : Mix Acetonitrile and Buffer A in a 50:50 (v/v) ratio[7].
-
Diluent : Use Buffer A for all sample preparations to maintain solvent matching and prevent injection solvent effects.
Step 2: Solution Preparation
-
System Suitability Solution : Prepare a 2.0 mg/mL solution of USP Cefazolin RS in 0.05 M NaOH. Allow it to stand at room temperature for exactly 5 minutes to induce the formation of the Cefazolin epimer, then neutralize[9]. Dilute 1:24 with Diluent.
-
Causality: This forced degradation step creates a critical peak pair (Cefazolin and its epimer) to prove the system's resolving power.
-
-
Standard Solution : Prepare a precise 25 µg/mL solution of USP Cefazolin RS and 2.5 µg/mL of Cefazolin Impurity C Reference Standard in Diluent.
-
Sample Solution : Accurately weigh and dissolve the Cefazolin Sodium drug product to a concentration of 2.5 mg/mL in Diluent[9].
-
Critical Step: Analyze immediately or use a cooled autosampler (4°C). Beta-lactams are prone to rapid aqueous hydrolysis, and delays will cause in situ degradation, skewing the impurity profile.
-
Step 3: Chromatographic Execution
-
System : UPLC equipped with a Photodiode Array (PDA) detector.
-
Column : 2.1 mm × 100 mm, 1.7 µm C18 stationary phase (Temperature: 30°C).
-
Flow Rate : 0.4 mL/min | Injection Volume : 2.0 µL.
-
Detection : UV at 254 nm (optimal absorbance for the conjugated beta-lactam core)[8].
-
Gradient Program : 0-2 min (5% B), 2-8 min (5% to 40% B), 8-10 min (40% B), 10-12 min (Return to 5% B).
Step 4: Self-Validation & Acceptance Criteria
-
Resolution (
) : The resolution between Cefazolin and the Cefazolin epimer must be [9]. -
Calculation : Quantify Impurity C using the external standard method. If the calculated level is
, the batch meets the justified qualification limit for an unspecified impurity under USP/ICH guidelines.
Mechanistic & Workflow Visualizations
Mechanistic pathway of Cefazolin Impurity C formation via 7-ADCA process carryover.
Analytical decision tree for the regulatory justification of Cefazolin Impurity C limits.
Conclusion
Justifying the limit of Cefazolin Impurity C at
References
- Title: Qualification of Impurities in Drug Substances and Drug Products (ICH Q3B(R2) Context)
- Title: Q 3 B (R2)
- Title: Impurities in new drug substances Q3A (R2)
- Source: trungtamthuoc.
- Source: uspnf.
- Source: chemicalbook.
- Title: 207131Orig1s000 - accessdata.fda.
- Source: paypaytech.
Sources
- 1. 头孢唑林钠-PI & PI Biotech Inc,广州牌牌生物科技有限公司 [paypaytech.com]
- 2. 7-Aminocephalosporanic acid | 957-68-6 [chemicalbook.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pda.org [pda.org]
- 7. Cefazolin Sodium - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 8. uspnf.com [uspnf.com]
- 9. trungtamthuoc.com [trungtamthuoc.com]
Safety Operating Guide
Cefazolin Impurity C proper disposal procedures
Topic: Cefazolin Impurity C Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide (Senior Application Scientist Persona)
Executive Summary: Operational Directive
Cefazolin Impurity C (CAS: 56842-77-4) is a beta-lactam derivative retaining the cephalosporin core structure.[1] Consequently, it possesses the same sensitization and antimicrobial resistance (AMR) risks as the parent Active Pharmaceutical Ingredient (API).
Immediate Disposal Standard:
-
Do NOT dispose of down the drain or in municipal trash.
-
Primary Method: High-temperature incineration (>1000°C).[1]
-
Spill Response: Chemical deactivation via alkaline hydrolysis (NaOH) prior to cleanup.
Technical Profile & Hazard Identification
To manage waste effectively, you must first validate the identity of the material. Impurity C is often generated during the degradation or synthesis of Cefazolin.
Table 1: Physicochemical & Hazard Profile
| Parameter | Technical Detail |
| Common Name | Cefazolin Impurity C (EP/USP standards) |
| Chemical Name | (6R,7R)-3-Methyl-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| CAS Number | 56842-77-4 |
| Molecular Formula | C₁₁H₁₂N₆O₄S |
| Key Structural Hazard | Beta-Lactam Ring (Source of allergenicity and biological activity) |
| GHS Classification | Resp.[1][2][3][4][5][6][7] Sens. 1 (H334) : May cause allergy/asthma symptoms.Skin Sens. 1 (H317) : May cause allergic skin reaction.[7][8][9] |
| Waste Characteristic | Non-RCRA Listed (typically), but treated as Hazardous Pharmaceutical Waste . |
Scientist’s Note: The presence of the intact beta-lactam ring means this impurity can trigger anaphylaxis in sensitized individuals.[1] Treat 10 mg of Impurity C with the same rigor as 10 kg of Cefazolin API.
Containment & Segregation Strategy
Cross-contamination is the primary operational risk in analytical labs handling cephalosporins.
-
Dedicated Waste Streams: Establish a "Beta-Lactam Only" waste stream. Do not mix with general organic solvents (e.g., acetonitrile/methanol waste from HPLC) unless the entire container is destined for incineration.
-
Aerosol Control: Weighing and transfer must occur within a certified fume hood or biological safety cabinet (BSC).
-
Surface Deactivation: Surfaces contacting Impurity C must be chemically deactivated, not just wiped with alcohol (which does not break the lactam ring).
Chemical Deactivation Protocol (Spill Response)
In the event of a spill or for cleaning glassware, simple solvent washing is insufficient. You must chemically cleave the beta-lactam ring to neutralize biological activity and allergenic potential.[1]
Validated Deactivation Agent: 1N Sodium Hydroxide (NaOH).
Step-by-Step Deactivation Workflow:
-
Isolate: Evacuate the immediate area if dust is airborne. Don PPE (Tyvek sleeves, double nitrile gloves, N95/P100 respirator).
-
Cover: Gently cover the spill with paper towels to prevent dust dispersion.
-
Hydrolyze: Slowly pour 1N NaOH over the towels, moving from the outside in.
-
Contact Time: Allow to sit for minimum 30 minutes .
-
Cleanup: Collect wet waste into a hazardous waste bag.
-
Final Polish: Wipe the surface with water, followed by 70% Isopropanol to remove residual caustic soda.
Disposal Decision Logic (Workflow)
The following diagram outlines the decision-making process for disposing of Cefazolin Impurity C in various states (Solid, Liquid, or Spill).
Figure 1: Decision logic for the safe disposal of Cefazolin Impurity C, prioritizing incineration and chemical deactivation.[1]
Regulatory & Compliance Context
While Cefazolin Impurity C is not strictly P-listed or U-listed under US RCRA regulations, it falls under the broader category of Pharmaceutical Waste .[1]
-
EPA Rule (40 CFR Part 266): Prohibits sewering of hazardous pharmaceutical waste.
-
Best Practice (E-E-A-T): Treat as "Dual Character" waste if dissolved in flammable solvents (e.g., HPLC mobile phases).
-
Ignitability (D001) + Toxic/Sensitizer.
-
-
Labeling: Container labels must explicitly state:
References
-
European Pharmacopoeia (Ph. Eur.) . Cefazolin Sodium Monograph - Impurity C Identification. Retrieved from EDQM. Link
-
United States Pharmacopeia (USP) . Cefazolin Reference Standards & Impurity Profiles. USP-NF.[1] Link[1]
-
U.S. Environmental Protection Agency (EPA) . Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). Link
-
National Institutes of Health (NIH) .[11] Waste Disposal Guide: Antibiotics and Pharmaceutical Waste. Link
-
PubChem . Cefazolin Impurity C (Compound Summary & Safety Data). National Library of Medicine. Link
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. allmpus.com [allmpus.com]
- 3. theclinivex.com [theclinivex.com]
- 4. ecosensecompany.com [ecosensecompany.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. bbraunusa.com [bbraunusa.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Cefazolin Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. nems.nih.gov [nems.nih.gov]
Personal protective equipment for handling Cefazolin Impurity C
Executive Safety Summary: Immediate Action Card
Compound Identity:
-
Name: Cefazolin Impurity C (EP/USP Standard)
-
Chemical Name: (6R,7R)-3-Methyl-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1][2][3][4]
-
Molecular Class: Beta-lactam (Cephalosporin derivative)[1][5]
Core Hazard Directive: Treat as a Potent Respiratory and Skin Sensitizer. Cefazolin Impurity C retains the core beta-lactam ring structure responsible for anaphylactic reactions.[1] Exposure can induce irreversible immunological sensitization.[1] There is no "safe" level of exposure for previously sensitized individuals.[1]
Immediate Handling Requirements:
-
Containment: All open handling of powder must occur within a certified Chemical Fume Hood or Powder Containment Balance Enclosure.[1]
-
Minimum PPE: Nitrile gloves (double-gloved), safety goggles, lab coat, and N95/P100 respirator if outside primary containment.[1]
Hazard Mechanism & Risk Assessment
As a Senior Application Scientist, it is critical to understand why we deploy specific barriers. The safety profile of Impurity C is dictated by its pharmacophore, not just its acute toxicity.[1]
-
The Beta-Lactam Ring: Like the parent API (Cefazolin), Impurity C contains a strained four-membered beta-lactam ring.[1] This ring is highly reactive toward nucleophiles, specifically the amino groups of proteins (haptenization).[1]
-
The Sensitization Pathway:
-
Acylation: Upon inhalation or skin contact, the beta-lactam ring opens and covalently binds to serum proteins (e.g., albumin).[1]
-
Immunogenicity: This drug-protein conjugate is recognized by the immune system as foreign, triggering IgE antibody production.[1]
-
Anaphylaxis: Subsequent exposures, even at picogram levels, can cross-link IgE on mast cells, causing massive histamine release and anaphylactic shock.[1]
-
Operational Implication: PPE is not just for your protection; it is to prevent the contamination of the facility, which could sensitize colleagues.
PPE Selection Matrix
Select your PPE tier based on the physical state and quantity of the material handled.[6]
| Operation | Quantity | Respiratory Protection | Dermal Protection | Eye Protection | Engineering Control |
| Storage/Transport | Sealed Vials | None required | Single Nitrile Gloves | Safety Glasses | General Lab Ventilation |
| Weighing/Transfer | < 100 mg | N95 (Optional if in hood) | Double Nitrile Gloves + Tyvek Sleeves | Safety Goggles | Mandatory: Fume Hood / Biosafety Cabinet |
| Bulk Handling | > 100 mg | P100 Half-Face Respirator | Double Nitrile Gloves + Tyvek Lab Coat | Safety Goggles | Mandatory: Powder Containment Enclosure |
| Solution Prep | Any Vol.[1] | N95 (Recommended) | Double Nitrile Gloves | Safety Goggles | Fume Hood |
| Spill Cleanup | Any | P100 or PAPR | Tyvek Suit + Double Nitrile Gloves | Chemical Goggles | Restricted Access Zone |
Operational Protocols
The "Double-Glove" Technique
Beta-lactams can permeate standard nitrile gloves over time.[1]
-
Inner Glove: Brightly colored (e.g., orange/blue) nitrile.[1]
-
Outer Glove: Standard extended-cuff nitrile.[1]
-
Logic: If the outer glove tears or is compromised, the bright inner glove provides immediate visual contrast, signaling a breach.[1] Change outer gloves immediately after handling the powder.[1]
Workflow Visualization: Donning & Doffing
Proper removal (doffing) is where most exposures occur.[1] The following workflow ensures the contaminant remains trapped on the PPE and is not transferred to skin.
Figure 1: Sequential workflow for PPE application and removal to minimize cross-contamination risks.
Emergency Response: Spill Management
In the event of a spill, immediate classification determines the response.[1] Do not attempt to clean a powder spill with a broom or brush, as this aerosolizes the sensitizer.[1]
Deactivation Chemistry
To chemically neutralize Cefazolin Impurity C, you must break the beta-lactam ring.[1]
-
Agent: 1N Sodium Hydroxide (NaOH) or 10% Sodium Hypochlorite (Bleach).[1]
-
Contact Time: Minimum 30 minutes.
-
Mechanism: Base-catalyzed hydrolysis opens the lactam ring, rendering it pharmacologically inactive (though still chemical waste).[1]
Spill Decision Matrix
Figure 2: Decision matrix for safely managing liquid vs. powder spills of beta-lactam impurities.
Waste Disposal & Decontamination
Disposal Protocol:
-
Segregation: Do not mix with general chemical waste.[1] Use a dedicated container labeled "Beta-Lactam Waste."[1]
-
Primary Container: Seal the impurity vial/residue in a Ziploc bag or secondary jar before placing it in the waste drum.
-
Destruction: The only acceptable disposal method is High-Temperature Incineration .[1] This ensures complete thermal destruction of the beta-lactam ring.[1]
Equipment Cleaning:
-
Glassware and spatulas must be rinsed with 1N NaOH or 10% Bleach before leaving the fume hood.[1]
-
Triple rinse with water after deactivation.[1]
References
-
European Directorate for the Quality of Medicines (EDQM). Cefazolin Sodium Monograph 0988.[1] European Pharmacopoeia.[1] Available at: [Link][1]
-
U.S. Food and Drug Administration (FDA). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination (Guidance for Industry).[1] June 2022.[1][7] Available at: [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Preventing Asthma in Animal Handlers (Applicable to Sensitizers).[1] NIOSH Alert Publication No. 97-116.[1] Available at: [Link][1]
Sources
- 1. GSRS [precision.fda.gov]
- 2. Cefazolin EP Impurity C | CAS No- 56842-77-4 | Cefazolin 3-methyl analog [chemicea.com]
- 3. allmpus.com [allmpus.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. What is expected of API & medicinal product manufacturers to prevent cross-contamination with beta-lactams. [blue-inspection.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
